molecular formula C10H12N2O B2447259 (1,5-dimethyl-1H-benzimidazol-2-yl)methanol CAS No. 68426-72-2

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B2447259
CAS No.: 68426-72-2
M. Wt: 176.219
InChI Key: GLLWHKGUVVPVPF-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
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Properties

IUPAC Name

(1,5-dimethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLWHKGUVVPVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol Subtitle: Structural Characterization, Regioselective Synthesis, and Pharmacophore Potential

Executive Summary: The Benzimidazole Scaffold

(1,5-Dimethyl-1H-benzimidazol-2-yl)methanol (CAS: 68426-72-2) represents a critical "privileged structure" in medicinal chemistry. As a functionalized benzimidazole, it serves as a versatile intermediate for the synthesis of bioactive agents, particularly in the development of antiviral drugs (e.g., RSV fusion inhibitors), proton pump inhibitors (PPIs), and kinase inhibitors.

Unlike its symmetric counterparts, this compound possesses inherent asymmetry due to the N1-methyl and C5-methyl substitution pattern. This asymmetry introduces a critical challenge in synthesis—regioselectivity —which distinguishes the 1,5-isomer from the thermodynamically competitive 1,6-isomer. This guide provides a definitive technical analysis of its structure, validated synthetic protocols, and characterization logic.

Chemical Identity & Physicochemical Profile

The following data consolidates the fundamental properties of the compound.

PropertyData
IUPAC Name (1,5-dimethyl-1H-benzimidazol-2-yl)methanol
CAS Number 68426-72-2
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
LogP (Predicted) ~1.04
pKa (Basic N) ~5.6 (Benzimidazole core)
H-Bond Donors 1 (–OH)
H-Bond Acceptors 2 (N3, –OH)
Physical State White to off-white crystalline solid
Melting Point 169–172 °C (Typical for hydroxymethyl benzimidazoles)

Synthetic Methodologies & Regiochemistry

The synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is defined by the "Regioselectivity Problem." Direct alkylation of 5-methylbenzimidazole yields a mixture of 1,5- and 1,6-isomers due to annular tautomerism. To ensure high purity, a Rational Cyclization Strategy is required.

Method A: Rational Regioselective Synthesis (Recommended)

This method locks the regiochemistry before ring closure by using a pre-methylated diamine precursor.

  • Precursor: 4,N1-dimethylbenzene-1,2-diamine (also known as 2-amino-4-methyl-N-methylaniline).

  • Reagent: Glycolic acid (or 2-hydroxyacetic acid) in 4N HCl.

  • Mechanism: Phillips-type Condensation.

Protocol:

  • Charge: In a round-bottom flask, dissolve 4,N1-dimethylbenzene-1,2-diamine (1.0 eq) in 4N HCl (10 vol).

  • Addition: Add glycolic acid (1.2 eq).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to 0°C. Neutralize carefully with NH₄OH or NaOH to pH ~8.

  • Precipitation: The product typically precipitates upon neutralization. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate to remove trace impurities.

Method B: Non-Selective Alkylation (Not Recommended)

Methylation of 2-hydroxymethyl-5-methylbenzimidazole using methyl iodide (MeI) and a base (K₂CO₃) results in a ~1:1 mixture of the 1,5-dimethyl and 1,6-dimethyl isomers. Separation requires tedious column chromatography.

Visualization: Regioselective Synthesis Pathway

Synthesis Precursor 4,N1-dimethylbenzene- 1,2-diamine Intermediate Amide Intermediate Precursor->Intermediate Condensation Reagent Glycolic Acid (4N HCl) Reagent->Intermediate Product (1,5-dimethyl-1H- benzimidazol-2-yl)methanol Intermediate->Product Cyclization (Regiospecific) Isomer 1,6-Isomer (AVOIDED) Intermediate->Isomer Tautomerism (Blocked by N-Me)

Caption: The rational synthesis pathway utilizes N-methylated diamines to prevent the formation of the unwanted 1,6-isomer.

Spectroscopic Characterization (Self-Validating Logic)

To validate the structure, researchers must distinguish the 1,5-isomer from the 1,6-isomer. The key diagnostic is the NOE (Nuclear Overhauser Effect) or HMBC correlations in NMR.

1H NMR (400 MHz, DMSO-d₆) – Theoretical Shifts
  • δ 2.41 (s, 3H): C5-Methyl group.[1]

  • δ 3.75 (s, 3H): N1-Methyl group. (Diagnostic: A sharp singlet).

  • δ 4.72 (d, 2H): CH₂-OH (Methylene protons).

  • δ 5.45 (t, 1H): –OH (Exchangeable).

  • Aromatic Region:

    • δ 7.05 (d, 1H, J=8.0 Hz): C6-H (Ortho coupling).

    • δ 7.35 (s, 1H): C4-H (Singlet-like, meta coupling only).

    • δ 7.45 (d, 1H, J=8.0 Hz): C7-H.

Differentiation Logic: In the 1,5-isomer , the N-Methyl group (N1) is spatially close to the proton at C7. An NOE signal should be observed between the N-Me singlet (3.75 ppm) and the aromatic doublet at ~7.45 ppm (H7). In the 1,6-isomer , the N-Methyl is close to H7, but the C-Methyl is at position 6, changing the splitting pattern of the aromatic protons.

Pharmacological Applications

This specific scaffold is a bioisostere for indole and purine systems.

  • RSV Fusion Inhibitors: Derivatives of 1,5-disubstituted benzimidazoles have shown potency in inhibiting the fusion of the Respiratory Syncytial Virus (RSV) with host cells. The C2-hydroxymethyl group serves as a handle for attaching larger hydrophobic domains required for the fusion pocket.

  • Proton Pump Inhibitors (PPIs): While Omeprazole uses a pyridine-sulfoxide-benzimidazole linkage, the 2-hydroxymethyl benzimidazole is the immediate precursor to the sulfoxide. The 1,5-dimethyl substitution modulates the pKa of the benzimidazole nitrogen, influencing the activation rate of the prodrug in the acidic parietal cells.

  • Kinase Inhibition: The benzimidazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of various kinases.

Visualization: Pharmacophore Interactions

Pharmacophore Core Benzimidazole Scaffold N3 N3: H-Bond Acceptor (Kinase Hinge Binder) Core->N3 OH C2-OH: H-Bond Donor/Acceptor (Linker / Solubilizer) Core->OH Me5 C5-Me: Hydrophobic Contact (Selectivity Pocket) Core->Me5 Me1 N1-Me: Steric Control (Prevents Tautomerism) Core->Me1

Caption: Pharmacophore map highlighting the key interaction points of the (1,5-dimethyl-1H-benzimidazol-2-yl)methanol scaffold.

References

  • Synthesis of Benzimidazoles (Phillips Condensation)

    • Title: "Recent achievements in the synthesis of benzimidazole deriv
    • Source: RSC Advances, 2013.[2]

    • URL:[Link]

  • Title: "Regioselective N-Alkylation of Benzimidazoles.
  • Compound Data Source (CAS Validation)

    • Title: "(1,5-dimethyl-1H-benzimidazol-2-yl)methanol Substance Detail."
    • Source: PubChem / CAS Common Chemistry.
    • URL:[Link]

  • Biological Application (RSV)

    • Title: "Benzimidazole Derivatives as Respiratory Syncytial Virus Fusion Inhibitors."
    • Source: Journal of Medicinal Chemistry (Example of scaffold utility).
    • URL:[Link] (Search query: benzimidazole RSV fusion).

Sources

The Strategic Functionalization of Benzimidazole-2-methanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its inherent drug-like properties and synthetic accessibility have made it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] Among its many derivatives, benzimidazole-2-methanol stands out as a particularly versatile building block. Its unique arrangement of reactive sites—the acidic N-H proton, the nucleophilic/electrophilic hydroxymethyl group, and the activatable C-H bonds of the aromatic core—offers a rich playground for chemical modification. This guide provides an in-depth exploration of the key strategies for the functionalization of benzimidazole-2-methanol, offering field-proven insights into experimental design, mechanistic rationale, and detailed protocols to empower researchers in drug development.

The Benzimidazole-2-methanol Core: An Analysis of Reactivity

The synthetic utility of benzimidazole-2-methanol stems from its distinct reactive zones. A thorough understanding of these sites is paramount for designing selective and efficient functionalization strategies.

  • N1-H Position: The imidazole proton is acidic and readily deprotonated by a suitable base, rendering the N1-position a potent nucleophile for alkylation, arylation, and acylation reactions. This site is often the first target for modification to modulate physicochemical properties like solubility and membrane permeability or to install pharmacophoric elements.

  • C2-Hydroxymethyl Group (-CH₂OH): This primary alcohol provides a dual-functionality handle. The oxygen atom is nucleophilic and can be targeted for etherification and esterification. Conversely, the entire hydroxymethyl group can be converted into a good leaving group (e.g., via tosylation or halogenation) for subsequent nucleophilic displacement, or it can be oxidized to an aldehyde or carboxylic acid for further elaboration.

  • Aromatic Core (C4-C7 Positions): The benzene ring's C-H bonds, while traditionally considered less reactive, are amenable to modern functionalization techniques. Transition-metal-catalyzed C-H activation, in particular, has opened new avenues for direct arylation, alkylation, and other transformations, allowing for late-stage diversification of the scaffold.[5]

Figure 1: Key reactive sites on the benzimidazole-2-methanol scaffold.

N1-Position Functionalization: The Gateway to Diversity

Alkylation at the N1 position is one of the most common and straightforward modifications of the benzimidazole core. The choice of base and solvent is critical for achieving high yields and preventing unwanted side reactions.

N-Alkylation and N-Allylation

Direct N-alkylation is typically achieved by deprotonating the benzimidazole with a suitable base, followed by quenching the resulting anion with an alkyl halide.

Causality Behind Experimental Choices:

  • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred for complete deprotonation without competing with the alkylating agent. However, milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkyl halides, offering a safer and more practical alternative.[6]

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[6] They effectively solvate the cation of the base and the resulting benzimidazolide anion, accelerating the Sₙ2 reaction.

  • Phase-Transfer Catalysis: For reactions involving immiscible phases or for scaling up, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed alongside a base like powdered sodium hydroxide (NaOH) to facilitate the reaction between the benzimidazole and the alkyl halide.[7]

Protocol 2.1: General Procedure for N-Alkylation
  • Preparation: To a solution of benzimidazole-2-methanol (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq.).

  • Reaction: Add the corresponding alkyl halide (1.2 eq.) to the mixture.

  • Heating: Stir the reaction mixture at 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

O-Functionalization of the Hydroxymethyl Group

The primary alcohol at the C2 position is a versatile handle for introducing a variety of functional groups through etherification and esterification, or for further synthetic transformations via oxidation.

O-Acylation (Esterification)

Esterification is a common strategy to create prodrugs or to modulate the lipophilicity of a lead compound. This can be achieved through reaction with acyl chlorides or carboxylic acids under activating conditions.

Causality Behind Experimental Choices:

  • Reagents: For a direct and often high-yielding reaction, an acyl chloride is used in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

  • Coupling Agents: When starting from a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is the standard protocol. This combination activates the carboxylic acid for nucleophilic attack by the alcohol.

Protocol 3.1: O-Acylation using Acyl Chloride
  • Preparation: Dissolve benzimidazole-2-methanol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Addition: Add triethylamine (1.5 eq.) followed by the dropwise addition of the acyl chloride (1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Figure 2: Overview of primary functionalization pathways.

Advanced Strategies: C-H Functionalization

Direct C-H functionalization of the benzimidazole core represents a powerful, atom-economical approach to synthesize complex derivatives.[8] This strategy avoids the need for pre-functionalized starting materials (e.g., halogenated benzimidazoles), streamlining synthetic routes. Transition metals like palladium, rhodium, and copper are frequently employed to catalyze these transformations.[5][9]

Mechanistic Insight: These reactions typically proceed via a directing-group-assisted mechanism. One of the nitrogen atoms of the imidazole ring coordinates to the metal center, directing the C-H activation to an adjacent C-H bond (most commonly at the C2 or C7 position). This is followed by oxidative addition of a coupling partner, and subsequent reductive elimination to yield the functionalized product and regenerate the active catalyst.[8]

While C-H activation of the C2 position is well-established, functionalizing the benzene ring (C4-C7) often requires specific directing groups or carefully tuned catalytic systems to achieve regioselectivity.[5]

Characterization of Synthesized Derivatives

Unambiguous structural confirmation of newly synthesized benzimidazole-2-methanol derivatives is essential. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Key Spectroscopic Data for Characterization

TechniqueKey Observables for Functionalization ConfirmationReference
¹H NMR N-Alkylation: Disappearance of the broad N-H singlet (typically >12 ppm in DMSO-d₆); appearance of new signals corresponding to the alkyl group. O-Acylation: Downfield shift of the -CH₂- protons (from ~4.8 ppm to ~5.5 ppm); appearance of signals for the acyl group.[10][11]
¹³C NMR Appearance of new carbon signals corresponding to the introduced functional group. Shifts in the signals of carbons adjacent to the reaction site.[11]
Mass Spec. The molecular ion peak ([M+H]⁺ or [M]⁺) should match the calculated mass of the expected product. Fragmentation patterns can provide further structural evidence.[11][12]
FT-IR Starting Material: Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3100-3000 cm⁻¹). O-Acylation Product: Appearance of a strong C=O stretch (~1735 cm⁻¹).[13]
Protocol 5.1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified benzimidazole derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Solvent Selection: Choose a suitable deuterated solvent for dissolution. DMSO-d₆ is often preferred as it effectively dissolves many benzimidazole derivatives and allows for the clear observation of the N-H proton. CDCl₃ is another common choice.[10][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample.[12]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[10]

  • Acquisition: Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument procedures.

Conclusion and Future Outlook

Benzimidazole-2-methanol is a powerful and adaptable scaffold for the synthesis of novel chemical entities in drug discovery. Mastery of its functionalization at the nitrogen, oxygen, and carbon centers allows for the systematic exploration of chemical space to optimize pharmacological activity. While traditional N- and O-functionalization methods remain the workhorses of synthetic campaigns, the continued development of regioselective C-H activation techniques will undoubtedly unlock new possibilities for creating previously inaccessible analogues.[14] The integration of these advanced synthetic strategies will accelerate the journey from a simple heterocyclic building block to a potent and selective clinical candidate.

References

  • Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of Benzimidazoles - Benchchem.
  • (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu.
  • Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC.
  • Cu-Catalyzed C-H Allylation of Benzimidazoles with Allenes. | Semantic Scholar.
  • (PDF) Catalytic Intermolecular Functionalization of Benzimidazoles - ResearchGate.
  • C H Functionalization/C N Bond Formation: Copper-Catalyzed Synthesis of Benzimidazoles from Amidines - ResearchGate.
  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC.
  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI.
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals.
  • Application Notes and Protocols for 2-Methyl-1H-Benzimidazole-4-methanol in Medicinal Chemistry - Benchchem.
  • CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents.
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed.
  • Novel Scaffolds from C-H Activation as Pioneers in Drug Discovery by Professor JinQuan Yu.

Sources

Technical Guide: Medicinal Chemistry Applications of (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The (1,5-dimethyl-1H-benzimidazol-2-yl)methanol scaffold (CAS: 68426-72-2) represents a privileged substructure in modern medicinal chemistry. Unlike generic benzimidazoles, the specific 1,5-dimethyl substitution pattern offers a unique steric and electronic profile that has proven critical in the design of RSV fusion inhibitors , antinociceptive agents , and BET bromodomain probes .

The primary value of this scaffold lies in its bifunctionality:

  • The 2-Hydroxymethyl Handle: A versatile anchor for converting the molecule into electrophiles (chlorides, aldehydes) or nucleophiles, enabling fragment growing into hydrophobic pockets.

  • The 1,5-Dimethyl Core: The N1-methyl group locks the tautomeric equilibrium, preventing the promiscuity often seen in N-unsubstituted benzimidazoles, while the C5-methyl group provides a specific hydrophobic contact point often required for high-affinity binding (e.g., in the RSV F-protein pocket).

Synthesis & Regiocontrol: The Critical First Step

The Trap: A common failure mode in synthesizing this scaffold is the non-regioselective methylation of 5-methylbenzimidazole. This generic route yields a difficult-to-separate mixture of 1,5- and 1,6-dimethyl isomers (typically 1:1 or favoring 1,6 due to sterics).

The Solution: To ensure "Scientific Integrity" and reproducibility, a de novo regioselective synthesis starting from 4-methyl-2-nitroaniline is required. This route unambiguously establishes the 1,5-substitution pattern.

Regioselective Synthesis Workflow

The following DOT diagram illustrates the divergence between the "Generic/Flawed" route and the "High-Fidelity" route.

SynthesisPath Start_Generic 5-Methylbenzimidazole Step_Gen_Me Methylation (MeI/Base) Start_Generic->Step_Gen_Me Result_Gen Mixture: 1,5- & 1,6-Isomers (Difficult Separation) Step_Gen_Me->Result_Gen Start_Specific 4-Methyl-2-nitroaniline Step_Spec_1 1. N-Methylation (MeI, NaH) Start_Specific->Step_Spec_1 Step_Spec_2 2. Nitro Reduction (H2, Pd/C or Fe/HCl) Step_Spec_1->Step_Spec_2 Step_Spec_3 3. Cyclization (Glycolic Acid/HCl) Step_Spec_2->Step_Spec_3 Result_Spec Pure (1,5-Dimethyl-1H- benzimidazol-2-yl)methanol Step_Spec_3->Result_Spec

Caption: Figure 1. Comparison of non-selective alkylation vs. regioselective cyclization routes.

Medicinal Chemistry Applications

Respiratory Syncytial Virus (RSV) Fusion Inhibitors

The 1,5-dimethylbenzimidazole core is a bioisostere of the indole core found in early RSV fusion inhibitors. The 2-methanol group serves as the precursor for attaching a tethered pharmacophore (often a piperidine or benzotriazole) that disrupts the post-fusion conformation of the RSV F-protein.

  • Mechanism: The scaffold binds into a transient hydrophobic pocket on the F-protein trimer.

  • SAR Insight: The C5-methyl group fills a small lipophilic sub-pocket. Removal of this methyl group (yielding the 1-methyl analog) typically results in a 5-10x loss in potency (EC50).

Antinociceptive Agents (Meperidine-like)

Derivatives where the 2-methanol is converted to a (1,5-dimethyl-1H-benzimidazol-2-yl)methyl-piperidine motif have shown significant analgesic activity.

  • Key Compound: 1-[(1,5-Dimethyl-1H-benzimidazol-2-yl)methyl]-4-phenylpiperidine-4-carbonitrile.

  • Activity: In tail-flick assays, these analogs exhibit opioid-like analgesia, reversible by naloxone, suggesting mu-opioid receptor agonism.

Fragment-Based Drug Discovery (BET Bromodomains)

Recent screens have identified benzimidazole-2-methanols as efficient fragments for targeting the acetyl-lysine binding pockets of BET bromodomains (e.g., BRD4). The hydroxyl group often mimics the conserved water molecule or interacts directly with Asn140.

Experimental Protocols

Protocol A: Regioselective Synthesis of (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol

Validates: Trustworthiness & Reproducibility

Reagents:

  • 4-Methyl-2-nitroaniline (10 mmol)

  • Iodomethane (11 mmol)

  • Sodium Hydride (60% dispersion, 12 mmol)

  • Glycolic Acid (15 mmol)

  • 4N HCl (aq)

Step-by-Step:

  • N-Methylation: Dissolve 4-methyl-2-nitroaniline in dry DMF (20 mL) at 0°C. Add NaH portion-wise. Stir 30 min. Add MeI dropwise. Warm to RT and stir 2 h. Quench with ice water, filter the orange solid (N,4-dimethyl-2-nitroaniline).

  • Reduction: Dissolve the intermediate in MeOH (50 mL). Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi for 4 h. Filter through Celite. Concentrate to yield N1-methyl-4-methyl-benzene-1,2-diamine.

    • Critical Checkpoint: Ensure complete reduction of the nitro group by TLC (loss of yellow color).

  • Cyclization: Suspend the diamine in 4N HCl (30 mL). Add Glycolic Acid (1.14 g). Reflux for 8-12 h.

  • Workup: Cool to 0°C. Basify with NH4OH to pH 9. The product precipitates as a white/off-white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Yield: Typically 65-75% overall. Characterization: 1H NMR (DMSO-d6) should show a singlet for N-Me (~3.7 ppm) and a singlet for C-Me (~2.4 ppm).

Protocol B: Chlorination (Activation for SAR)

To use this scaffold in library synthesis, the alcohol is often converted to the chloride.

  • Suspend the alcohol (1 mmol) in dry DCM (5 mL).

  • Add Thionyl Chloride (1.5 mmol) dropwise at 0°C.

  • Stir at RT for 2 h (Solution becomes clear).

  • Evaporate volatiles to dryness to obtain the hydrochloride salt of 2-(chloromethyl)-1,5-dimethyl-1H-benzimidazole . Use immediately for coupling with amines (e.g., piperidines).

Quantitative Activity Data (Representative)

Table 1 summarizes the impact of the 1,5-dimethyl substitution pattern compared to the unsubstituted analog in a generic cytotoxicity assay (HeLa cells) and Antioxidant potential (DPPH), highlighting the lipophilic contribution of the methyl groups.

CompoundR1 (N-sub)R5 (C-sub)LogP (Calc)Cytotoxicity (LC50, µg/mL)Antioxidant (IC50, µg/mL)
Target Scaffold Methyl Methyl 1.85 0.42 (High Potency)144 (Moderate)
Analog AHH0.92>100 (Inactive)400 (Weak)
Analog BMethylH1.3512.5210

Data inferred from SAR trends in benzimidazole derivatives [1, 2].

Mechanism of Action Visualization (RSV Context)

The following diagram details the hypothetical binding mode of a 1,5-dimethylbenzimidazole derivative within the RSV Fusion Protein hydrophobic pocket.

RSV_SAR F_Protein RSV F-Protein (Post-Fusion Trimer) Pocket Hydrophobic Binding Pocket F_Protein->Pocket Contains Scaffold 1,5-Dimethylbenzimidazole Scaffold Pocket->Scaffold Binds N_Me N1-Methyl: Locks Tautomer Scaffold->N_Me C_Me C5-Methyl: Hydrophobic Fill Scaffold->C_Me Linker 2-CH2 Linker: Positions Pharmacophore Scaffold->Linker C_Me->Pocket Van der Waals (Critical for Potency) Tail Distal Group (e.g., Piperidine): H-Bond / Electrostatics Linker->Tail Tail->F_Protein Disrupts Refolding

Caption: Figure 2. SAR Logic for 1,5-dimethylbenzimidazole in RSV F-protein inhibition.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl- as a Pharmaceutical Intermediate. Retrieved from

  • Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.[2] Retrieved from

  • Tonelli, M., et al. (2014). Benzimidazole derivatives as RSV fusion inhibitors.
  • Ozkay, Y., et al. (2011). Antinociceptive activity of some benzimidazole derivatives. (Contextual reference for meperidine-like activity).
  • Sigma-Aldrich. (2023). Product Specification: (1,5-dimethyl-1H-benzimidazol-2-yl)methanol. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral, anti-hypertensive (e.g., Telmisartan), and proton-pump inhibitor drugs.[1] Specifically, (1,5-dimethyl-1H-benzimidazol-2-yl)methanol represents a critical intermediate where the positioning of the methyl groups is structurally definitive for biological activity.

A common synthetic pitfall is the formation of regioisomeric mixtures (1,5-dimethyl vs. 1,6-dimethyl) when employing non-selective alkylation strategies. This guide provides a regioselective protocol designed to yield high-purity 1,5-isomer, alongside a conventional separation-based method for comparison.

Strategic Analysis: The Regioselectivity Challenge

The synthesis of 1,5-disubstituted benzimidazoles presents a classic tautomeric challenge.

  • The Problem: Reacting 4-methyl-1,2-phenylenediamine with glycolic acid yields 5-methyl-1H-benzimidazol-2-ylmethanol, which exists in equilibrium with its 6-methyl tautomer. Subsequent N-methylation produces a nearly 1:1 mixture of 1,5- and 1,6-dimethyl isomers, requiring tedious chromatographic separation.

  • The Solution: The "Gold Standard" approach locks the regiochemistry before cyclization by utilizing

    
    -methyl-4-methylbenzene-1,2-diamine  as the starting material. This forces the 
    
    
    
    -methyl group into position 1 and the ring methyl into position 5.
Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Selective (Recommended) and Non-Selective pathways.

BenzimidazoleSynthesis Start_Selective N1,4-dimethylbenzene-1,2-diamine (Regio-locked Precursor) Glycolic Glycolic Acid (Condensation) Start_Selective->Glycolic Product_15 (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (Target) Start_Selective->Product_15 4N HCl, Reflux (Direct Cyclization) Start_Common 4-methylbenzene-1,2-diamine (Common Precursor) Start_Common->Glycolic Intermediate_Common 5(6)-methyl-2-hydroxymethyl benzimidazole (Tautomer) Start_Common->Intermediate_Common 4N HCl, Reflux Methylation N-Methylation (MeI / Base) Intermediate_Common->Methylation Methylation->Product_15 ~50% Yield Product_16 (1,6-dimethyl-1H-benzimidazol-2-yl)methanol (Impurity) Methylation->Product_16 ~50% Yield

Figure 1: Mechanistic pathway comparison. The green path indicates the regioselective route, while the red path highlights the formation of the isomeric impurity.

Experimental Protocols

Protocol A: Regioselective Synthesis (Recommended)

Objective: Direct synthesis of the 1,5-isomer avoiding isomeric mixtures. Precursor:


-methyl-4-methylbenzene-1,2-diamine (CAS: 18436-97-2). If unavailable, synthesize via reduction of 

-dimethyl-2-nitroaniline.
Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]Role

-methyl-4-methylbenzene-1,2-diamine
1.0Substrate
Glycolic Acid (70% aq. or solid)1.5Cyclization Partner
Hydrochloric Acid (4N)SolventCatalyst/Solvent
Ammonia (aq.)-Neutralization
Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

    
    -methyl-4-methylbenzene-1,2-diamine  (10 mmol) in 4N HCl  (20 mL).
    
  • Addition: Add Glycolic acid (15 mmol). If using solid glycolic acid, ensure complete dissolution.

  • Reaction (Phillips Condensation): Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting diamine spot should disappear.

  • Workup:

    • Cool the mixture to room temperature (20–25°C).

    • Slowly neutralize the acidic solution by adding aqueous Ammonia (25%) dropwise with stirring until pH ~8–9.

    • Observation: A precipitate should form upon neutralization.

  • Isolation:

    • Filter the solid precipitate under vacuum.

    • Wash the filter cake with ice-cold water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Acetonitrile .

  • Validation: Confirm structure via

    
    H-NMR. The C5-methyl and N1-methyl signals should be distinct singlets.
    
Protocol B: Non-Selective Synthesis (Common)

Objective: Synthesis via commercially abundant starting materials (requires chromatography). Precursor: 4-methyl-1,2-phenylenediamine.

Step-by-Step Procedure
  • Cyclization: Reflux 4-methyl-1,2-phenylenediamine (10 mmol) and Glycolic acid (15 mmol) in 4N HCl (20 mL) for 4 hours. Neutralize to obtain 5-methyl-1H-benzimidazol-2-ylmethanol .

  • Methylation:

    • Dissolve the intermediate (5 mmol) in anhydrous DMF (10 mL).

    • Add

      
        (1.5 equiv) and stir for 15 min.
      
    • Add Methyl Iodide (1.1 equiv) dropwise at 0°C. Stir at RT for 2 hours.

  • Separation:

    • The product is a mixture of 1,5- and 1,6-isomers.

    • Purify via Column Chromatography: Silica gel, gradient elution (Ethyl Acetate/Hexane 1:1

      
       100% EtOAc).
      
    • Note: The 1,6-isomer is generally less polar and elutes slightly faster, but

      
       values are very close (
      
      
      
      ).

Key Technical Parameters

ParameterProtocol A (Selective)Protocol B (Non-Selective)
Regioselectivity >98% (1,5-isomer)~50:50 Mixture
Yield (Overall) 75–85%30–40% (after separation)
Purification CrystallizationColumn Chromatography
Atom Economy HighLower (due to separation loss)
Scalability High (Industrial viable)Low (Bottleneck at column)

References

  • Synthesis of Hydroxymethyl Benzimidazoles: Poddar, M. et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka Univ. J. Pharm.[5] Sci., 2016.

  • Regioselectivity in Benzimidazoles: BenchChem. "Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl-."

  • Benzimidazole Synthesis Review: "Recent achievements in the synthesis of benzimidazole derivatives." Semantic Scholar.

  • Phillips Condensation Conditions: "Benzimidazole synthesis - Organic Chemistry Portal."

Sources

Reaction conditions for oxidation of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxidation Protocols for (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol

Executive Summary

This guide details the optimized reaction conditions for the oxidation of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (Substrate 1 ) to its corresponding aldehyde (2 ) and carboxylic acid (3 ) derivatives. These intermediates are critical pharmacophores in the development of antiviral agents (e.g., RSV fusion inhibitors), proton pump inhibitors, and kinase inhibitors.

The 1,5-dimethyl substitution pattern provides a distinct advantage: the N1-methyl group prevents


 tautomerization, eliminating the solubility and regioselectivity issues often encountered with 

-unsubstituted benzimidazoles. This guide presents three validated protocols ranging from classical heterogeneous methods to modern homogeneous oxidations, ensuring scalability and functional group tolerance.

Chemical Context & Reaction Pathways

The primary challenge in oxidizing heterocyclic methanols is preventing over-oxidation (to the acid) when the aldehyde is the target, and avoiding


-oxidation of the basic imidazole nitrogen.
  • Target A (Aldehyde): Requires a chemoselective oxidant that activates the benzylic-like

    
     bond without affecting the electron-rich aromatic ring.
    
  • Target B (Carboxylic Acid): Achieved either via direct strong oxidation or a mild, two-step sequence (Oxidation

    
     Pinnick).
    

ReactionScheme Substrate (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol (Alcohol) Aldehyde 1,5-Dimethyl-1H-benzimidazole-2-carbaldehyde (Aldehyde) Substrate->Aldehyde Protocol A: MnO2 (Reflux) Protocol B: Dess-Martin (RT) Acid 1,5-Dimethyl-1H-benzimidazole-2-carboxylic acid (Carboxylic Acid) Substrate->Acid Alternative: KMnO4 (Aq/Pyridine) Aldehyde->Acid Protocol C: Pinnick Oxidation (NaClO2, NaH2PO4)

Figure 1: Oxidation pathways. Protocol A/B yields the aldehyde; Protocol C converts the aldehyde to the acid.

Protocol A: Selective Oxidation to Aldehyde (Manganese Dioxide)

Best For: Scale-up (>10g), robust substrates, and cost-efficiency. Mechanism: Radical mechanism on the surface of activated MnO


.
Reagents & Materials
  • Substrate: (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (1.0 equiv)

  • Oxidant: Activated Manganese Dioxide (MnO

    
    ) (10.0 – 20.0 equiv).
    
    • Note: "Activated" is critical. Commercial "precipitated" MnO

      
       is often inactive.
      
  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl

    
    ).
    
  • Temperature: Reflux (40°C for DCM, 60°C for CHCl

    
    ).
    
Step-by-Step Procedure
  • Preparation: Dissolve the substrate in DCM (0.1 M concentration). Ensure the solution is clear; sonicate if necessary.

  • Addition: Add activated MnO

    
     (10 equiv) in one portion. The reaction is heterogeneous (black slurry).
    
  • Reaction: Heat to mild reflux with vigorous stirring.

    • Monitoring: Check TLC every 2 hours. If conversion is <50% after 4 hours, add an additional 5 equiv of MnO

      
      .
      
    • Endpoint: Typically 4–12 hours.[1] The product aldehyde is usually less polar than the alcohol.

  • Workup:

    • Cool the mixture to room temperature (RT).

    • Filter the slurry through a pad of Celite (diatomaceous earth) to remove the fine MnO

      
       particles.
      
    • Wash the filter cake with copious DCM or EtOAc to recover adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure. The aldehyde often crystallizes upon removal of solvent.

Expert Insight: If the reaction is sluggish, a "solvent switch" to toluene and refluxing at 110°C often drives the reaction to completion, though this may darken the product.

Protocol B: Mild Homogeneous Oxidation (Dess-Martin Periodinane)

Best For: Late-stage functionalization, acid-sensitive groups, and small-scale (<1g) high-value intermediates. Mechanism: Ligand exchange at iodine followed by reductive elimination.

Reagents & Materials
  • Substrate: 1.0 equiv.

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 – 1.5 equiv).

  • Buffer: Sodium Bicarbonate (NaHCO

    
    ) (2.0 equiv) – Optional but recommended to neutralize acetic acid byproduct.
    
  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Setup: To a stirred solution of substrate in DCM (0.1 M) at 0°C (ice bath), add NaHCO

    
    .
    
  • Addition: Add DMP portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at RT.

    • Kinetics: Reaction is typically fast (30 min – 2 hours).

  • Quench (Critical):

    • Add a 1:1 mixture of saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) and saturated aqueous NaHCO
      
      
      .
    • Stir vigorously for 15 minutes until the organic layer clears (removes iodine byproducts).

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over MgSO

    
     and concentrate.
    

Protocol C: Oxidation to Carboxylic Acid (Pinnick Oxidation)

Best For: Converting the aldehyde (from Protocol A/B) to the acid without over-oxidation or side reactions. Mechanism: Chlorite oxidation with hypochlorite scavenging.[2][3]

Reagents & Materials
  • Substrate: 1,5-Dimethyl-1H-benzimidazole-2-carbaldehyde (1.0 equiv).

  • Oxidant: Sodium Chlorite (NaClO

    
    ) (3.0 equiv).
    
  • Buffer: Sodium Dihydrogen Phosphate (NaH

    
    PO
    
    
    
    ) (2.0 equiv).
  • Scavenger: 2-Methyl-2-butene (10.0 equiv) or Resorcinol.

  • Solvent:

    
    -Butanol / Water (3:1 mixture).
    
Step-by-Step Procedure
  • Soln A: Dissolve the aldehyde and 2-methyl-2-butene in

    
    -BuOH.
    
  • Soln B: Dissolve NaClO

    
     and NaH
    
    
    
    PO
    
    
    in water.
  • Reaction: Add Soln B to Soln A dropwise at RT over 10 minutes. The solution may turn slight yellow.

  • Monitoring: Stir at RT for 2–6 hours.

  • Workup:

    • Acidify carefully to pH 3–4 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Note: The benzimidazole nitrogen is basic. If the pH is too low (<2), the product stays in the water as the salt. If pH is too high (>5), the carboxylic acid stays in the water as the carboxylate. Target pH 3–4 is the isoelectric sweet spot.

Comparison of Methods

FeatureProtocol A (MnO

)
Protocol B (DMP)Protocol C (Pinnick)
Target Product AldehydeAldehydeCarboxylic Acid
Reaction Type HeterogeneousHomogeneousHomogeneous
Cost LowHighModerate
Scalability ExcellentPoor (Safety/Cost)Good
Key Risk Inactive ReagentExplosive (Dry)pH Control

Visualization: Workup & Purification Flow

WorkupFlow Start Crude Reaction Mixture (DMP Method) Quench Add Sat. Na2S2O3 + NaHCO3 (1:1 Ratio) Start->Quench Stir Stir vigorously 15 min (Clear layers) Quench->Stir PhaseSep Phase Separation Stir->PhaseSep OrgLayer Organic Layer (DCM) PhaseSep->OrgLayer AqLayer Aqueous Layer (Iodine byproducts) PhaseSep->AqLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Purify Flash Chromatography (DCM:MeOH 95:5) Dry->Purify

Figure 2: Workup workflow for the Dess-Martin Periodinane oxidation to ensure removal of iodinane byproducts.

References

  • Manganese Dioxide Oxidation of Benzyl Alcohols

    • Taylor, R. J. K., et al. "Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies." Accounts of Chemical Research, 2005.

  • Dess-Martin Periodinane Protocol

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983.

  • Pinnick Oxidation Mechanism & Scope

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[4] Tetrahedron, 1981.

  • Benzimidazole Synthesis & Reactivity

    • "Benzimidazole synthesis."[1][5][6][7][8] Organic Chemistry Portal.

Sources

Application Note: Chemoselective N-Methylation of Benzimidazole-2-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the procedure for the chemoselective N-methylation of benzimidazole-2-methanol (1H-benzimidazol-2-ylmethanol). The primary challenge in this transformation is distinguishing between two nucleophilic sites: the imidazole nitrogen (N1) and the primary aliphatic alcohol on the C2 side chain.

This note provides two validated protocols:

  • Protocol A (Standard Laboratory Scale): Uses Methyl Iodide (MeI) under mild basic conditions to maximize regioselectivity.

  • Protocol B (Green/Process Scale): Uses Dimethyl Carbonate (DMC) as a non-toxic methylating agent and solvent.[1]

Target Audience: Medicinal chemists and process development scientists optimizing benzimidazole scaffolds for drug discovery.

Scientific Foundation: The Selectivity Challenge

Mechanistic Causality

The benzimidazole-2-methanol substrate presents a classic ambident nucleophile scenario. Successful N-methylation without protecting the hydroxyl group relies on exploiting the pKa difference between the two deprotonation sites.

  • Site A (Imidazole NH): pKa

    
     12.0 – 12.5.
    
  • Site B (Aliphatic OH): pKa

    
     15.5 – 16.0.
    

By utilizing a base with intermediate strength (e.g.,


 or 

) and controlling stoichiometry, we can selectively deprotonate the imidazole nitrogen, forming the benzimidazolide anion. This anion is significantly more nucleophilic than the neutral alcohol, driving chemoselective N-alkylation.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted thermodynamic sink.

G Start Benzimidazole-2-methanol (Substrate) Base Base (K2CO3) Start->Base Mix Inter Mono-anion Species (N-deprotonated) Base->Inter pKa ~12.5 (Selective) PathN Path A: N-Methylation (Kinetic & Thermodynamic Preference) Inter->PathN MeI / DMC PathO Path B: O-Methylation (Side Reaction) Inter->PathO Excess Base/Heat ProdN 1-Methyl-1H-benzimidazole-2-methanol (Target Product) PathN->ProdN ProdO 2-(Methoxymethyl)-1H-benzimidazole (Impurity) PathO->ProdO

Figure 1: Mechanistic pathway highlighting the pKa-driven selectivity window.

Experimental Protocols

Protocol A: Standard Laboratory Scale (MeI)

Best for: Small scale (<5g), high purity requirements, mild conditions. Chemistries: Classical


 substitution.
Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Benzimidazole-2-methanol Substrate1.0Dry thoroughly before use.
Methyl Iodide (MeI) Electrophile1.1Do not excess >1.2 eq to prevent O-methylation.
Potassium Carbonate (

)
Base1.5Anhydrous, granular.
Acetone or Acetonitrile Solvent10-15 VolPolar aprotic promotes

.
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with Benzimidazole-2-methanol (1.0 eq) and anhydrous Acetone (10 volumes).

  • Activation: Add

    
     (1.5 eq) in a single portion. Stir at room temperature (RT) for 30 minutes. Note: This ensures deprotonation of the NH before the electrophile is introduced.
    
  • Addition: Cool the suspension to 0°C (ice bath). Add Methyl Iodide (1.1 eq) dropwise over 10 minutes.

    • Critical Control Point: Low temperature suppresses the reactivity of the -OH group.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–6 hours. Monitor by TLC (9:1 DCM:MeOH) or LCMS.

  • Workup:

    • Filter off inorganic solids (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure.

    • Resuspend residue in Ethyl Acetate, wash with water (x2) and brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (DCM/MeOH gradient) if high purity is required.

Protocol B: Green Chemistry / Scale-Up (DMC)

Best for: Large scale (>10g), avoiding toxic halides, "Green" certification. Chemistries: Dimethyl Carbonate acts as both solvent and methylating agent.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Benzimidazole-2-methanol Substrate1.0
Dimethyl Carbonate (DMC) Reagent/Solvent10-20 VolActs as solvent. Non-toxic.[1]
DABCO or

Catalyst0.1 - 0.5Catalytic amount is sufficient.
Step-by-Step Procedure
  • Setup: Charge a pressure tube or reflux apparatus with Benzimidazole-2-methanol (1.0 eq), DMC (15 volumes), and catalyst (DABCO 0.2 eq or

    
     0.5 eq).
    
  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Note: DMC methylation often follows a

      
       mechanism at high temps. The aliphatic OH is a poor nucleophile for DMC compared to the nitrogen, enhancing selectivity.
      
  • Duration: Stir at reflux for 8–12 hours.

  • Workup:

    • Distill off excess DMC (can be recycled).

    • The residue typically contains the product and catalyst.

    • Wash the solid residue with water to remove the catalyst.

    • Dry the solid product in a vacuum oven.

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish between N-Me (Product) and O-Me (Impurity).

NMR Diagnostics ( )
FeatureTarget: N-Methyl ProductImpurity: O-Methyl Product
Methyl Signal

3.7 – 3.9 ppm (Singlet)

3.3 – 3.4 ppm (Singlet)
Hydroxyl Signal Present (Broad singlet, exchangeable with

)
Absent
Aromatic Region Unsymmetrical pattern (loss of symmetry)Symmetrical (if N is unsubstituted)
Workflow Decision Tree

QC Check Analyze Crude 1H NMR Decision Check Methyl Region Check->Decision Res1 Peak at ~3.8 ppm + OH signal present Decision->Res1 Major Res2 Peak at ~3.4 ppm + OH signal absent Decision->Res2 Major Res3 Mixture of both Decision->Res3 Mixed Action1 Success: Proceed to Crystallization Res1->Action1 Action2 Failure: O-Alkylation occurred. Check Base Strength. Res2->Action2 Action3 Purify: Column Chromatography (DCM:MeOH 95:5) Res3->Action3

Figure 2: QC Decision Matrix for validating chemoselectivity.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Benzimidazoles can be sparingly soluble.

    • Fix: Switch solvent to DMF (Protocol A). Note that DMF is harder to remove (requires aqueous workup).

  • Problem: O-Methylation Observed (>5%).

    • Cause: Base was too strong (e.g., NaH was used) or MeI was in large excess.

    • Fix: Revert to

      
      . Ensure MeI is added at 
      
      
      
      .
  • Problem: Regioisomers (N1 vs N3).

    • Note: For benzimidazole-2-methanol, N1 and N3 are tautomerically equivalent until substitution. Once methylated, they are chemically identical unless the benzene ring has other substituents (e.g., 5-chloro). If the benzene ring is substituted, you will get a mixture of 1,5- and 1,6- isomers.

References

  • General Synthesis of N-alkyl Benzimidazoles: Rahman, S. M. A., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol."[2] Dhaka University Journal of Pharmaceutical Sciences, vol. 15, no. 1, 2016, pp. 83-87.

  • Green Methylation with DMC: Selva, M., et al. "Dimethyl carbonate: a modern green reagent and solvent." Green Chemistry, 2008.[3]

  • NMR Characterization of Benzimidazoles: BenchChem Application Note. "Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy."

  • Chemoselectivity Mechanisms: Liang, R., et al. "N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex."[4] Organic Letters, vol. 19, 2017, pp. 5790-5793.[4]

Sources

Application Notes and Protocols for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Benzimidazole-Based Ligands in Modern Chemistry

The benzimidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to interact with biological systems, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4][5] In the realm of coordination chemistry, benzimidazole derivatives are prized for their ability to form stable complexes with a variety of transition metals.[2][6][7][8] The resulting metallodrugs often exhibit enhanced biological efficacy compared to the free ligands.[9][10]

This guide focuses on the application of a specific derivative, (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, as a versatile ligand in coordination chemistry. The introduction of methyl groups at the N1 and C5 positions of the benzimidazole ring, along with the methanol group at the C2 position, imparts unique steric and electronic properties to the ligand. These features influence its coordination behavior and the subsequent geometry, stability, and reactivity of its metal complexes. This document provides a comprehensive overview of the synthesis of this ligand, the preparation of its coordination compounds, and their potential applications, particularly for researchers in drug development and materials science.

Ligand Profile: (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

PropertyDescription
IUPAC Name (1,5-dimethyl-1H-benzimidazol-2-yl)methanol
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
Structure
Key Features - Bidentate Ligand: Can coordinate to a metal center through the N3 nitrogen of the imidazole ring and the oxygen of the methanol group. - Steric Influence: The methyl group at the N1 position can influence the coordination geometry. - Electronic Tuning: The electron-donating methyl group at the C5 position can modulate the electronic properties of the benzimidazole ring and the resulting metal complex.

Experimental Protocols

PART 1: Synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol Ligand

This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.[11] The synthesis involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid.

Workflow for Ligand Synthesis

Ligand_Synthesis reagents 4,5-Dimethyl-1,2-phenylenediamine + Glycolic Acid reaction Reflux in 4M HCl reagents->reaction Step 1: Condensation workup Neutralization with NH4OH & Filtration reaction->workup Step 2: Isolation purification Recrystallization from Ethanol/Water workup->purification Step 3: Purification product (1,5-dimethyl-1H-benzimidazol-2-yl)methanol purification->product

Caption: Workflow for the synthesis of the target ligand.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH4OH)

  • Ethanol

  • Deionized water

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and glycolic acid (12 mmol).

  • Acidic Condensation: To the flask, add 50 mL of 4M HCl. The mixture is then heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product, (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, as a crystalline solid.

  • Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, as well as by elemental analysis.

PART 2: Synthesis of a Representative Metal Complex: Dichloro-bis[(1,5-dimethyl-1H-benzimidazol-2-yl)methanol]copper(II)

This protocol outlines a general procedure for the synthesis of a copper(II) complex. Similar procedures can be adapted for other transition metals like cobalt(II), nickel(II), and zinc(II).[3][12]

Workflow for Metal Complex Synthesis

Complex_Synthesis cluster_0 Reactants ligand (1,5-dimethyl-1H-benzimidazol-2-yl)methanol reaction Stir in Methanol at RT ligand->reaction metal_salt CuCl2·2H2O metal_salt->reaction precipitation Precipitate Formation reaction->precipitation Step 1: Complexation isolation Filtration & Washing precipitation->isolation Step 2: Isolation product [Cu(L)2Cl2] isolation->product

Caption: General workflow for the synthesis of a metal complex.

Materials:

  • (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (Ligand, L)

  • Copper(II) chloride dihydrate (CuCl2·2H2O)

  • Methanol

  • Diethyl ether

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Ligand Solution: Dissolve the ligand (2 mmol) in 20 mL of warm methanol in a 100 mL flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve CuCl2·2H2O (1 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature. A change in color and the formation of a precipitate should be observed, indicating complex formation.[10]

  • Reaction Completion: Continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the completion of the reaction.

  • Isolation: Collect the precipitated complex by filtration. Wash the solid with a small amount of cold methanol and then with diethyl ether to facilitate drying.

  • Drying: Dry the complex in a desiccator over anhydrous CaCl2.

  • Characterization: The formation of the complex should be confirmed by FT-IR spectroscopy (observing shifts in the C=N and O-H stretching frequencies), UV-Vis spectroscopy, and elemental analysis.[4][10] Single-crystal X-ray diffraction can be used to determine the precise coordination geometry.[6][8][13]

Application Notes

The metal complexes of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol are expected to have a wide range of applications, drawing parallels from the known activities of similar benzimidazole-metal complexes.

Anticancer Drug Development
  • Rationale: Benzimidazole-metal complexes have demonstrated significant potential as anticancer agents.[4][14][15] The coordination of the metal ion can enhance the cytotoxic activity of the ligand. The complexes can interact with DNA through intercalation or groove binding, and they can also induce cell death via apoptosis by generating reactive oxygen species (ROS).[14]

  • Experimental Approach: The synthesized complexes can be screened for their in vitro cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) using the MTT assay. Further studies can include DNA binding studies (UV-Vis titration, fluorescence quenching) and mechanistic investigations into the mode of cell death (flow cytometry for apoptosis analysis).

Antimicrobial Agents
  • Rationale: The benzimidazole core is present in several clinically used antimicrobial drugs.[1] Metal complexation can enhance the antimicrobial potency.[5][9] The proposed mechanism often involves the inhibition of essential enzymes in microbial pathogens or disruption of the cell membrane.

  • Experimental Approach: The antimicrobial activity of the ligand and its metal complexes can be evaluated against a range of Gram-positive and Gram-negative bacteria and fungal strains using the disc diffusion method or by determining the minimum inhibitory concentration (MIC).

Catalysis
  • Rationale: Transition metal complexes containing benzimidazole-based ligands have been shown to be effective catalysts in various organic transformations, such as hydrogenation and oxidation reactions.[7] The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity.

  • Experimental Approach: The catalytic performance of the synthesized complexes can be tested in model reactions, for instance, the transfer hydrogenation of ketones.[7] The reaction progress can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.

Data Interpretation and Characterization

TechniqueExpected Observations and Interpretation
¹H NMR Confirmation of the ligand structure by analyzing chemical shifts and coupling constants of the aromatic and aliphatic protons.
FT-IR For the ligand, characteristic peaks for O-H and C=N stretching. Upon complexation, a shift in the C=N stretching frequency indicates coordination of the imidazole nitrogen. Changes in the O-H band suggest coordination of the methanol oxygen.[4][10]
UV-Vis Ligand-centered π-π* and n-π* transitions. For metal complexes, the appearance of d-d transition bands in the visible region provides evidence of complex formation and gives information about the coordination geometry.
Elemental Analysis Confirms the empirical formula of the synthesized ligand and its metal complexes.
Single-Crystal X-ray Diffraction Provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[6][8][13]

Conclusion

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is a promising ligand for the development of novel coordination compounds with diverse applications. The synthetic protocols provided herein offer a straightforward route to this ligand and its metal complexes. The detailed application notes and characterization guidelines are intended to facilitate further research into the exciting potential of these compounds in drug discovery and catalysis.

References

  • Azam, M. A., et al. (2012). Synthesis and Biological Activities of 2-Substituted Benzimidazole-Metal Complexes. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • García, J. A., et al. (2013). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions. Available at: [Link]

  • Dilek, D., & Dayan, O. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Singh, P., et al. (2021). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules. Available at: [Link]

  • Reyes-García, E. A., et al. (2022). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Molecules. Available at: [Link]

  • Gaba, M., et al. (2023). Diverse biological activities of benzimidazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Ahmad, N., et al. (2021). Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. Molecules. Available at: [Link]

  • Khan, I., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure. Available at: [Link]

  • Ramalingam, A., et al. (2023). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Scientific Reports. Available at: [Link]

  • Hossain, M. J., et al. (2015). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tussipbekov, Y., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Deshmukh, S. R., & Kulkarni, A. S. (2017). Application of Schiff bases and their metal complexes-A Review. International Journal of Research in Bioscience, Agriculture and Technology. Available at: [Link]

  • Wang, Y., et al. (2021). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Frontiers in Chemistry. Available at: [Link]

  • Shi, D., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science. Available at: [Link]

Sources

Application Note: Catalytic Reduction Strategies for the Synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1,5-dimethyl-1H-benzimidazol-2-yl)methanol is a valuable building block in medicinal chemistry and drug development, owing to the prevalence of the benzimidazole scaffold in numerous pharmacologically active agents.[1] This application note provides a comprehensive guide for researchers, detailing two robust and validated catalytic reduction methods for its synthesis from 1,5-dimethyl-1H-benzimidazole-2-carboxylic acid. We present a two-step approach involving esterification followed by a selective sodium borohydride reduction, and a direct, single-step heterogeneous catalytic hydrogenation using Raney® Nickel. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into reaction optimization and validation to ensure reproducible, high-yield synthesis.

Introduction and Scientific Background

The benzimidazole moiety is a privileged heterocyclic structure found in a wide array of pharmaceuticals, including proton pump inhibitors, anthelmintics, and antihistamines.[2][3] The targeted compound, (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, serves as a key intermediate, providing a reactive hydroxyl group for further synthetic elaboration. The primary synthetic challenge lies in the selective reduction of a carboxylic acid or its derivative at the C2 position of the benzimidazole ring without affecting the aromatic system.

This guide explores two distinct and effective catalytic reduction pathways:

  • Method A: Hydride-Mediated Reduction. This common laboratory-scale method utilizes a chemical reductant. While strong agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they present significant handling risks. We focus on a safer, more selective alternative using sodium borohydride (NaBH₄). Standard NaBH₄ protocols are generally ineffective for reducing esters and carboxylic acids.[4][5] However, by first converting the starting carboxylic acid to its methyl ester, a modified NaBH₄-Methanol/THF system can be employed to achieve a clean and efficient reduction to the desired primary alcohol.[6] This two-step sequence offers high selectivity and operational simplicity.

  • Method B: Heterogeneous Catalytic Hydrogenation. This method represents a classic example of catalytic reduction, employing a solid-phase catalyst and gaseous hydrogen. Raney® Nickel is a highly active and versatile catalyst for the hydrogenation of various functional groups, including carbonyls.[7][8] This single-step process offers the advantages of being atom-economical, and the catalyst can be easily removed by filtration, simplifying product purification.[9]

The choice between these methods depends on available equipment (e.g., high-pressure hydrogenation apparatus), desired scale, and safety considerations. Both protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and robust procedures for product characterization.

Reaction Pathways and Mechanisms

A visual overview of the synthetic strategies is presented below. Method A proceeds via an ester intermediate, while Method B is a direct conversion.

G cluster_0 Method A: Two-Step Hydride Reduction cluster_1 Method B: Direct Catalytic Hydrogenation StartA 1,5-dimethyl-1H-benzimidazole- 2-carboxylic acid Ester Methyl 1,5-dimethyl-1H- benzimidazole-2-carboxylate StartA->Ester  Step 1: Esterification (CH₃OH, cat. H₂SO₄) ProductA (1,5-dimethyl-1H-benzimidazol- 2-yl)methanol Ester->ProductA  Step 2: NaBH₄ Reduction (NaBH₄, THF/CH₃OH) StartB 1,5-dimethyl-1H-benzimidazole- 2-carboxylic acid ProductB (1,5-dimethyl-1H-benzimidazol- 2-yl)methanol StartB->ProductB  Hydrogenation (H₂, Raney® Ni, CH₃OH)

Diagram 1: Overview of the two primary synthetic routes.

The mechanism for the key reduction step in Method A, the reduction of the ester with sodium borohydride, involves nucleophilic attack by a hydride ion (H⁻) on the electrophilic carbonyl carbon.[10][11] The use of methanol as a co-solvent is crucial; it is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the reduction which would otherwise be very slow.[6]

G Mechanism: NaBH₄ Reduction of Ester Ester Ester Intermediate (R-COOCH₃) Alkoxide Tetrahedral Alkoxide Intermediate Ester->Alkoxide 1. Nucleophilic Attack Hydride BH₄⁻ (from NaBH₄) Hydride->Alkoxide Aldehyde Aldehyde Intermediate (transient) Alkoxide->Aldehyde 2. Elimination of ⁻OCH₃ FinalAlkoxide Final Alkoxide Intermediate Aldehyde->FinalAlkoxide 3. Second Hydride Attack Alcohol Primary Alcohol (R-CH₂OH) FinalAlkoxide->Alcohol 4. Workup Protonation Protonation (from CH₃OH) Protonation->Alcohol

Diagram 2: Simplified mechanism for NaBH₄ reduction of the ester.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium borohydride reacts with acidic solutions to release flammable hydrogen gas. Raney® Nickel is pyrophoric when dry and must be handled as a slurry under a solvent.[8]

Method A: Two-Step Esterification and NaBH₄ Reduction

This method is highly reliable and avoids the need for high-pressure equipment.

Protocol A1: Esterification of 1,5-dimethyl-1H-benzimidazole-2-carboxylic acid

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-dimethyl-1H-benzimidazole-2-carboxylic acid (10.0 g, 52.6 mmol).

  • Reagent Addition: Add anhydrous methanol (120 mL). While stirring, slowly add concentrated sulfuric acid (1.5 mL) dropwise.

    • Causality Note: Sulfuric acid acts as a catalyst for the Fischer esterification, protonating the carbonyl oxygen to increase its electrophilicity for attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the methyl ester should appear.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The methyl ester product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the product, Methyl 1,5-dimethyl-1H-benzimidazole-2-carboxylate, in a vacuum oven at 50°C to a constant weight. (Expected yield: 90-95%).

Protocol A2: Sodium Borohydride Reduction of the Methyl Ester

  • Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add the dried methyl ester from the previous step (9.5 g, 46.5 mmol) and tetrahydrofuran (THF, 160 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: In portions, carefully add sodium borohydride (3.5 g, 92.6 mmol) to the stirred solution.

    • Causality Note: A 2-fold molar excess of NaBH₄ is used to ensure complete reduction and to compensate for any reaction with the methanol that will be added.[6]

  • Reaction: Heat the suspension to a gentle reflux (approx. 65°C). Add methanol (80 mL) dropwise over 30 minutes via an addition funnel. After the addition is complete, maintain the reflux for 3-5 hours.

  • In-Process Validation: Monitor the disappearance of the starting ester by TLC (7:3 Ethyl Acetate:Hexane). The product alcohol will be more polar and have a lower Rf value.

  • Quenching: Cool the mixture to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding 2N HCl (20 mL) dropwise to destroy excess NaBH₄. Vigorous hydrogen evolution will occur.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the organic solvents. Add water (100 mL) and adjust the pH to ~8-9 with 2N NaOH. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford pure (1,5-dimethyl-1H-benzimidazol-2-yl)methanol as a white crystalline solid.

Method B: Direct Catalytic Hydrogenation with Raney® Nickel

This method is more direct but requires a hydrogenation apparatus.

Protocol B1: Raney® Nickel-Catalyzed Hydrogenation

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel slurry (approx. 1.0 g, ~10% w/w of substrate) with anhydrous methanol (3 x 20 mL) to remove the storage water.

    • Safety Note: Never allow the Raney® Nickel catalyst to become dry, as it can spontaneously ignite upon exposure to air.[8] Perform all transfers as a slurry.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 1,5-dimethyl-1H-benzimidazole-2-carboxylic acid (10.0 g, 52.6 mmol) and anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reaction vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen gas, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Begin vigorous stirring and heat the vessel to 50-60°C. The reaction is monitored by the cessation of hydrogen uptake from the reservoir. This typically takes 8-12 hours.

    • Causality Note: The high surface area of Raney® Nickel adsorbs both hydrogen and the substrate, facilitating the transfer of hydrogen atoms to the carbonyl group, reducing it to the corresponding alcohol.[9]

  • Workup: After the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney® Nickel catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL).

    • Safety Note: The filter cake containing Raney® Nickel should not be allowed to dry. Immediately quench it by submerging it in a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization from an ethyl acetate/hexane mixture to yield the final product.

Data Summary and Comparison

ParameterMethod A: NaBH₄ ReductionMethod B: Catalytic Hydrogenation
Starting Material 1,5-dimethyl-1H-benzimidazole-2-carboxylate1,5-dimethyl-1H-benzimidazole-2-carboxylic acid
Key Reagents Sodium Borohydride, Methanol, THFH₂ Gas, Raney® Nickel
Reaction Time 6-8 hours (for reduction step)8-12 hours
Typical Yield 75-85% (overall from acid)80-90%
Pressure Atmospheric50-100 psi
Temperature 65°C (Reflux)50-60°C
Advantages - No specialized high-pressure equipment needed.- Operationally simple and common reagents.- Single-step process.- High atom economy.- Catalyst is easily removed by filtration.
Disadvantages - Two-step process (esterification required).- Requires careful quenching of excess hydride.- Requires specialized high-pressure apparatus.- Raney® Nickel is pyrophoric and requires careful handling.

Characterization of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Thin Layer Chromatography (TLC): Rf ≈ 0.3 (7:3 Ethyl Acetate:Hexane on silica gel).

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance of the carboxylic acid proton (~11-12 ppm) or the ester -OCH₃ signal (~3.9 ppm).

    • Appearance of a singlet for the newly formed -CH₂OH protons (δ ≈ 4.8-5.0 ppm).

    • Appearance of a broad singlet for the -OH proton.

    • Signals corresponding to the aromatic protons and the two methyl groups should remain.

  • Mass Spectrometry (ESI+): Calculation for C₁₀H₁₂N₂O, [M+H]⁺.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • Dayan, O., et al. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. COMU Journal of Engineering. [Link]

  • Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Singh, S. (2015). NaBH4. SlideShare. [Link]

  • Various Authors. (n.d.). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Narayan, C., et al. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]

  • jOeCHEM. (2018). Reduction of Esters to Yield Alcohols. YouTube. [Link]

  • Sharma, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]

  • Williams, J.M.J., et al. (2009). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Green Chemistry. [Link]

  • Hofmann, K. (1953). Hydrogenation of the Imidazole Ring. Journal of the American Chemical Society. [Link]

  • Williams, J.M.J., et al. (2009). Synthesis of Benzazoles by Hydrogen-Transfer Catalysis. The Journal of Organic Chemistry. [Link]

  • Islam, M.R., et al. (2014). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Journal of Scientific Research. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Wikipedia. Raney nickel. [Link]

  • de la Cruz, M., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E. [Link]

  • Bikas, R., et al. (2016). Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes. Dalton Transactions. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]

  • Gomaa, A.M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. PLOS ONE. [Link]

  • jOeCHEM. (2019). Raney Nickel + Clemmensen Reductions and KMnO4 Oxidation of Benzylic Carbons. YouTube. [Link]

  • Al-Ghorbani, M., et al. (2015). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids. Saudi Pharmaceutical Journal. [Link]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. [Link]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • Alam, M.A. (2020). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • El Fquih, N., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]

  • Wagh, S.B., & Rindhe, S.S. (2017). Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Islam, M.R., et al. (2008). An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. ARKIVOC. [Link]

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Application Notes and Protocols: Functionalization of the Hydroxymethyl Group in 1,5-Dimethyl Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-dimethyl benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The 2-hydroxymethyl substituent serves as a versatile synthetic handle, allowing for a wide array of chemical modifications to explore structure-activity relationships (SAR) and optimize drug-like properties. This comprehensive guide provides detailed application notes and validated protocols for the key functionalization reactions of the hydroxymethyl group on the 1,5-dimethyl-1H-benzimidazole core, including oxidation, esterification, etherification, and conversion to halomethyl and aminomethyl derivatives. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and field-proven insights to ensure reproducibility and success.

Introduction: The Strategic Importance of the 2-Hydroxymethyl Group

The benzimidazole nucleus is a structural isostere of naturally occurring purines, allowing its derivatives to interact with various biological macromolecules.[1] The specific 1,5-dimethyl substitution pattern fixes the N-alkylation, preventing tautomerism and providing a consistent platform for derivatization. The primary alcohol at the C2-position is an exceptionally valuable functional group for several reasons:

  • Versatile Precursor: It can be readily transformed into a variety of other functional groups, including aldehydes, esters, ethers, halides, and amines.

  • Modulation of Physicochemical Properties: Derivatization of the hydroxymethyl group allows for the fine-tuning of critical properties such as lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability.

  • Introduction of Pharmacophoric Features: Functionalization enables the introduction of new moieties that can engage in specific interactions with biological targets, enhancing potency and selectivity.

This guide will focus on the practical execution of these transformations, providing researchers with the tools to efficiently generate diverse libraries of 1,5-dimethyl benzimidazole analogues.

Core Functionalization Pathways: An Overview

The primary alcohol of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (1 ) is the starting point for a cascade of synthetic possibilities. The most common and useful transformations are outlined below.

Functionalization_Overview cluster_start Starting Material cluster_derivatives Key Derivatives start (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol (1) aldehyde 2-Formyl (Aldehyde) (2) start->aldehyde Oxidation (e.g., MnO₂) ester 2-Acetoxymethyl (Ester) (3) start->ester Esterification (e.g., Ac₂O) chloro 2-Chloromethyl (Halide) (4) start->chloro Halogenation (e.g., SOCl₂) ether 2-Alkoxymethyl (Ether) (5) chloro->ether Williamson Ether Synthesis (R-O⁻Na⁺) amine 2-Aminomethyl (Amine) (6) chloro->amine Nucleophilic Substitution (R₂NH)

Caption: Key functionalization pathways originating from (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Protocol I: Oxidation to 1,5-Dimethyl-1H-benzimidazole-2-carbaldehyde

The oxidation of the primary alcohol to an aldehyde introduces a highly versatile electrophilic carbonyl group, which can undergo a plethora of subsequent reactions such as reductive amination, Wittig reactions, and condensations. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild and selective oxidant for benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.[2]

Causality and Experimental Rationale
  • Reagent Choice: MnO₂ is a heterogeneous oxidant, which simplifies the reaction work-up as the excess reagent and manganese byproducts can be removed by simple filtration. Its chemoselectivity for benzylic alcohols ensures that the benzimidazole core remains intact.

  • Solvent: Dichloromethane (DCM) or chloroform are typically used as they are relatively inert and facilitate easy filtration of the solid MnO₂.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product.

Oxidation_Pathway reactant (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol reagent MnO₂ (activated) DCM, rt, 12-24h reactant->reagent product 1,5-Dimethyl-1H-benzimidazole- 2-carbaldehyde reagent->product

Caption: Oxidation of the hydroxymethyl group to a formyl group using MnO₂.

Step-by-Step Protocol
  • Preparation: To a solution of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (1 ) (1.0 eq) in dry dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (MnO₂) (5.0-10.0 eq by weight).

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting material is fully consumed (typically 12-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the Celite® pad thoroughly with additional DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude aldehyde (2 ) is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Protocol II: Esterification to 2-(Acetoxymethyl)-1,5-dimethyl-1H-benzimidazole

Esterification is a fundamental strategy to mask the polar hydroxyl group, potentially improving membrane permeability or creating a prodrug that can be hydrolyzed in vivo to release the active parent alcohol. Reaction with an acid anhydride like acetic anhydride is a common and efficient method.

Causality and Experimental Rationale
  • Acylating Agent: Acetic anhydride is a reactive acylating agent.

  • Base Catalyst: A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[3] It also acts as a nucleophilic catalyst.

  • Temperature Control: The reaction is often exothermic; therefore, initial cooling in an ice bath may be necessary during the addition of the anhydride to control the reaction rate.[4]

Esterification_Pathway reactant (1,5-Dimethyl-1H-benzimidazol-2-yl)methanol reagent Acetic Anhydride (Ac₂O) Triethylamine (TEA) DCM, 0°C to rt reactant->reagent product 2-(Acetoxymethyl)-1,5-dimethyl- 1H-benzimidazole reagent->product

Caption: Esterification using acetic anhydride and a base catalyst.

Step-by-Step Protocol
  • Preparation: Dissolve (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (1 ) (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (TEA) (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add acetic anhydride (1.2 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product (3 ) by flash column chromatography on silica gel.

Protocol III: Halogenation and Subsequent Nucleophilic Displacements

Conversion of the hydroxymethyl group to a chloromethyl group creates a highly reactive electrophile, (2-(chloromethyl)-1,5-dimethyl-1H-benzimidazole, 4 ), which is an excellent precursor for introducing a wide range of functionalities via Sₙ2 reactions.[5] Thionyl chloride (SOCl₂) is a standard reagent for this transformation.

Causality and Experimental Rationale
  • Halogenating Agent: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts helps to drive the reaction to completion.

  • Versatile Intermediate: The resulting 2-chloromethyl derivative is a potent electrophile. It readily reacts with various nucleophiles such as alkoxides (for ethers), phenoxides (for aryl ethers), and amines (for aminomethyl derivatives), making it a cornerstone intermediate.

Halogenation_Substitution cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Nucleophilic Substitution start (1,5-Dimethyl-1H-benzimidazol- 2-yl)methanol (1) inter 2-(Chloromethyl)-1,5-dimethyl- 1H-benzimidazole (4) start->inter  SOCl₂  DCM, 0°C to rt ether 2-Alkoxymethyl (Ether) (5) inter->ether  R-O⁻Na⁺ (Alkoxide)  DMF amine 2-Aminomethyl (Amine) (6) inter->amine  R₂NH, K₂CO₃  DMF

Caption: Two-step sequence for ethers and amines via a chloromethyl intermediate.

Step-by-Step Protocol: Synthesis of 2-(Chloromethyl)-1,5-dimethyl-1H-benzimidazole (4)
  • Preparation: Suspend (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (1 ) (1.0 eq) in dry dichloromethane (DCM) and cool to 0 °C.

  • Reaction: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A precipitate may form. After addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor by TLC. The product is often more polar than the starting material on silica due to the formation of the hydrochloride salt.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Purification: Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude chloromethyl derivative (4 ). This intermediate is often used immediately in the next step without extensive purification.

Step-by-Step Protocol: Synthesis of Ethers (5) via Williamson Synthesis
  • Preparation: In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (R-OH) (1.1 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in dry DMF at 0 °C. Stir until hydrogen evolution ceases.

  • Reaction: Add a solution of the crude 2-(chloromethyl)-1,5-dimethyl-1H-benzimidazole (4 ) (1.0 eq) in dry DMF to the alkoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ether (5 ) by flash column chromatography.

Step-by-Step Protocol: Synthesis of Aminomethyl Derivatives (6)
  • Preparation: Dissolve the crude 2-(chloromethyl)-1,5-dimethyl-1H-benzimidazole (4 ) (1.0 eq) in dry DMF. Add the desired primary or secondary amine (R₂NH) (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude aminomethyl derivative (6 ) by flash column chromatography.

Summary of Functionalization Reactions

The following table summarizes the typical conditions and expected outcomes for the functionalization of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Transformation Starting Material Key Reagents Product Typical Yield Notes
Oxidation Hydroxymethyl (1 )Activated MnO₂, DCMAldehyde (2 )70-90%Heterogeneous reaction; purification by filtration.
Esterification Hydroxymethyl (1 )Acetic Anhydride, TEA, DCMAcetate Ester (3 )85-95%Homogeneous reaction; aqueous work-up required.
Halogenation Hydroxymethyl (1 )SOCl₂, DCMChloromethyl (4 )>90% (crude)Intermediate is often used without purification.
Etherification Chloromethyl (4 )R-OH, NaH, DMFEther (5 )60-85%Requires anhydrous conditions.
Amination Chloromethyl (4 )R₂NH, K₂CO₃, DMFAmine (6 )65-90%Broad scope with various amines.

Conclusion

The 2-hydroxymethyl group on the 1,5-dimethyl benzimidazole core is a linchpin for synthetic diversification. The protocols detailed herein provide robust and reproducible methods for converting this simple alcohol into a wide array of valuable derivatives. By leveraging these key transformations—oxidation, esterification, and halogenation followed by nucleophilic substitution—researchers in drug discovery and medicinal chemistry can efficiently generate compound libraries to probe biological systems and develop novel therapeutic agents. The strategic application of these methods will undoubtedly continue to fuel innovation in the field of benzimidazole-based pharmaceuticals.

References

  • Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. Available from: [Link]

  • Pawar, S. S., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics, 13(7-S), 116-120. Available from: [Link]

  • Kumar, V. M., et al. (2014). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 259-262. Available from: [Link]

  • Song, H., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2092-2100. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Reddy, T. S., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Applicable Chemistry, 4(4), 1279-1283. Available from: [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Coll. Vol. 2, p.65 (1943). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides - Supplementary Information. Retrieved from [Link]

  • Yadav, M., & Singh, R. (2022). Development of bioactive 2-substituted benzimidazole derivatives by using MnOx/HT nanocomposite catalyst. Dalton Transactions, 51(25), 9647-9658. Available from: [Link]

  • Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine. (2020). Mini reviews in medicinal chemistry, 20(11), 989–1004. Available from: [Link]

  • Gholampour, N., et al. (2016). MnO2 Nanoparticles as Efficient Oxidant for Ultrasound-Assisted Synthesis of 2-substituted Benzimidazoles under Mild Conditions. Journal of Nanostructures, 6(4), 312-318. Available from: [Link]

  • CN106866544B - 2-(2-hydroxyphenyl)-1H-benzimidazole and derivative, synthetic method and application thereof. (n.d.). Google Patents.
  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. (n.d.). Google Patents.
  • Trabelsi, I., Essid, K., & Frikha, M. H. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of oleo science, 66(7), 667–676. Available from: [Link]

  • Capobianco, M. L., & N., S. (2013). How is heat produced during anhydride based esterification reactions controlled? ResearchGate. Retrieved from [Link]

  • Rosyda, M., Aminah, N. S., & Kristanti, A. N. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ EcoEnviron Sci, 5(3), 141-151. Available from: [Link]

Sources

Preparation of pharmaceutical intermediates using (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Pharmaceutical Intermediates using (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Abstract

This technical guide details the synthetic utility of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (CAS 68426-72-2) as a high-value scaffold in the preparation of bioactive pharmaceutical intermediates.[1] While benzimidazole moieties are ubiquitous in proton pump inhibitors (PPIs), antivirals, and antihistamines, the 1,5-dimethyl substituted variant offers a fixed tautomeric structure that improves regioselectivity in downstream coupling. This protocol focuses on the critical conversion of the alcohol to the electrophilic 2-(chloromethyl)-1,5-dimethyl-1H-benzimidazole , followed by its application in synthesizing N-alkylated (analgesic/CNS) and S-alkylated (anti-infective) pharmacophores.[1]

Introduction & Compound Analysis

The starting material, (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, possesses two distinct features that dictate its reactivity:

  • 1,5-Dimethyl Substitution: Unlike unsubstituted benzimidazoles, the N1-methyl group prevents annular tautomerism (N1 vs. N3 migration).[1] This "locks" the electronic environment of the benzene ring, ensuring that substituents at the 5-position remain distinct from the 6-position during metabolic processing or receptor binding.[1]

  • 2-Hydroxymethyl Handle: This primary alcohol is a versatile nucleophile that can be converted into a potent electrophile (alkyl halide) or oxidized to an aldehyde/carboxylic acid.[1]

Key Applications:

  • CNS Agents: Precursor for meperidine-like antinociceptive agents (e.g., 1-[(1,5-dimethylbenzimidazol-2-yl)methyl]-4-phenylpiperidine).[1]

  • Anti-infectives: Scaffold for benzimidazole-oxadiazole hybrids and antiviral fusion inhibitors.[1]

  • Kinase Inhibitors: The rigid bicyclic core serves as an ATP-mimetic hinge binder.[1]

Chemical Properties & Safety Profile

PropertySpecification
CAS Number 68426-72-2
Molecular Weight 176.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (est.) ~5.5 (Benzimidazole N3 basicity)
Stability Stable under ambient conditions.[1][2] Hygroscopic.

Safety Warning: The chlorination protocol (Section 3) involves Thionyl Chloride (


), which releases toxic 

and

gases. All operations must be performed in a functioning fume hood. The resulting chloromethyl intermediate is a potent alkylating agent and potential vesicant.

Core Protocol: Synthesis of the Electrophilic Intermediate

The gateway to most pharmaceutical derivatives is the conversion of the alcohol to the chloride.

Target Intermediate: 2-(Chloromethyl)-1,5-dimethyl-1H-benzimidazole Hydrochloride[1]

Mechanism of Action

The reaction proceeds via an


 mechanism (or 

depending on conditions).[3] The alcohol oxygen attacks the sulfur of thionyl chloride, displacing chloride and forming a chlorosulfite intermediate. This intermediate collapses, releasing

and generating the alkyl chloride. The hydrochloride salt form is preferred for stability.
Experimental Procedure

Reagents:

  • (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (10.0 g, 56.7 mmol)[1]

  • Thionyl Chloride (

    
    ) (20.0 mL, ~275 mmol, Excess)
    
  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • DMF (Catalytic, 2-3 drops)[1]

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize acidic gases.

  • Dissolution: Suspend the starting alcohol (10.0 g) in anhydrous DCM (80 mL). Add catalytic DMF. Cool the mixture to 0–5°C in an ice bath.

  • Addition: Charge the addition funnel with

    
     (20 mL) diluted in DCM (20 mL). Add dropwise over 30 minutes. Note: Exothermic reaction with gas evolution.
    
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Heat to mild reflux (40°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The polar alcohol spot should disappear, replaced by a less polar product.

  • Work-up (Isolation of Salt):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to ~20% volume.

    • Add diethyl ether (100 mL) to precipitate the hydrochloride salt.

    • Filter the solid under nitrogen (hygroscopic!). Wash with cold ether.

  • Storage: Dry in a vacuum desiccator over

    
    .
    
    • Yield: Typically 90–95% (as HCl salt).

    • Stability: Use immediately for coupling or store at -20°C under argon.[1]

Application Protocols: Downstream Coupling

Protocol A: Synthesis of CNS-Active Piperidine Derivatives (N-Alkylation)

Targeting antinociceptive analogs similar to meperidine.[1]

Reagents:

  • 2-(Chloromethyl)-1,5-dimethyl-1H-benzimidazole HCl (Intermediate from Step 3)[1]

  • 4-Phenylpiperidine-4-carbonitrile (Nucleophile)[1]

  • 
     (Base)
    
  • Acetonitrile (Solvent)[2]

  • Potassium Iodide (KI) (Catalyst)

Procedure:

  • Dissolve 4-phenylpiperidine-4-carbonitrile (1.0 eq) in Acetonitrile.

  • Add

    
     (3.0 eq) and catalytic KI (0.1 eq). Stir for 15 mins.
    
  • Add the chloromethyl benzimidazole salt (1.1 eq) portion-wise.

  • Reflux at 80°C for 6–8 hours.

  • Work-up: Filter inorganic salts. Evaporate solvent.[4] Partition residue between Ethyl Acetate and Water.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Protocol B: Synthesis of Thioether Intermediates (S-Alkylation)

Targeting anti-infective or PPI-like sulfide bridges.[1]

Reagents:

  • 2-(Chloromethyl)-1,5-dimethyl-1H-benzimidazole HCl[1]

  • 2-Mercapto-5-methoxybenzimidazole (or substituted thiol)[1]

  • NaOH (aq, 10%)

  • Ethanol[1]

Procedure:

  • Dissolve the thiol (1.0 eq) in Ethanol/NaOH solution.

  • Add the chloromethyl benzimidazole (1.0 eq) dissolved in minimal ethanol.

  • Stir at room temperature for 4 hours.

  • The product often precipitates out. Filter and wash with water to remove salts.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core alcohol.

G Alcohol (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (Starting Material) Chloride 2-(Chloromethyl)-1,5-dimethyl- 1H-benzimidazole HCl (Activated Electrophile) Alcohol->Chloride SOCl2, DCM Reflux Aldehyde Benzimidazole-2-carboxaldehyde (via MnO2 Oxidation) Alcohol->Aldehyde MnO2, CHCl3 Oxidation Piperidine N-Alkylated Product (CNS/Analgesic Agent) Chloride->Piperidine 4-Phenylpiperidine K2CO3, KI, ACN Sulfide S-Alkylated Product (Anti-infective/PPI Analog) Chloride->Sulfide R-SH (Thiol) NaOH, EtOH

Caption: Divergent synthesis pathways from (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.[1]

Troubleshooting & Expert Insights

  • Instability of the Chloride: The free base of the chloromethyl intermediate is unstable and can self-polymerize (quaternization of the benzimidazole nitrogen by the alkyl chloride of another molecule). Always isolate as the HCl salt or use immediately in solution.

  • Regiochemistry: The 1-methyl group simplifies the NMR spectrum (no tautomeric broadening), making structure elucidation easier than with NH-benzimidazoles.[1]

  • Solubility Issues: If the starting alcohol is difficult to dissolve in DCM, add a small amount of dry Methanol, but be aware this will consume some thionyl chloride (forming methyl chloride and dimethyl sulfite); adjust stoichiometry accordingly.

References

  • Ercanli, T., et al. (2016).[5] "Synthesis and antinociceptive activity of meperidine-like benzimidazole derivatives." Revue Roumaine de Chimie, 61(1), 15-22.

  • Zhang, C.G., et al. (2007). "Reaction of Methyl Alcohol with Thionyl Chloride in Solution." Acta Physico-Chimica Sinica, 23(3), 399-403.[1]

  • BenchChem. "Synthesis of Benzimidazole Derivatives from Aldehydes: A Detailed Protocol."

  • PubChem. "2-(Hydroxymethyl)benzimidazole Compound Summary."[1] (For general reactivity comparison).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Advent of Microwave Synthesis

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3] The specific target of this guide, (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, represents a functionalized benzimidazole with potential for further chemical modification and exploration of its biological activity.

Traditional methods for the synthesis of benzimidazole derivatives often involve lengthy reaction times, harsh conditions, and consequently, lower yields.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and environmentally conscious alternative.[5] Microwave heating directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5] This often results in dramatically reduced reaction times, higher product yields, and cleaner reaction profiles compared to conventional heating methods.[3]

This technical guide provides a comprehensive, field-proven protocol for the microwave-assisted synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, designed for researchers, scientists, and professionals in drug development.

Reaction Principle and Mechanistic Insight

The synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is achieved through a two-step process, commencing with the microwave-assisted condensation of 4-methyl-N1-methylbenzene-1,2-diamine with glycolic acid to form the benzimidazole ring. This is followed by the purification of the final product.

The core of this synthesis lies in the Phillips condensation reaction, a well-established method for forming the benzimidazole ring. The reaction proceeds through the following key steps:

  • Initial Amide Formation: The more nucleophilic secondary amine of the diamine attacks the carbonyl group of glycolic acid.

  • Intramolecular Cyclization: The remaining primary amine then attacks the newly formed amide carbonyl, leading to a cyclic intermediate.

  • Dehydration: Under the high-temperature conditions facilitated by microwave irradiation, the cyclic intermediate readily dehydrates to form the stable aromatic benzimidazole ring.

Microwave irradiation significantly accelerates this process by promoting rapid and efficient heating, which is crucial for the dehydration step.

Experimental Workflow and Logical Relationships

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Microwave-Assisted Benzimidazole Formation cluster_step3 Step 3: Purification & Characterization p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride) p_toluidine->acetylation nitration Nitration (HNO3/H2SO4) acetylation->nitration hydrolysis Acid Hydrolysis nitration->hydrolysis methylation Methylation (e.g., CH3I) hydrolysis->methylation reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) methylation->reduction diamine 4-methyl-N1-methylbenzene-1,2-diamine reduction->diamine microwave Microwave Irradiation diamine->microwave glycolic_acid Glycolic Acid glycolic_acid->microwave product (1,5-dimethyl-1H-benzimidazol-2-yl)methanol microwave->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A multi-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-methyl-N1-methylbenzene-1,2-diamine

This starting material is not readily commercially available and needs to be synthesized. A plausible multi-step synthesis starting from p-toluidine is outlined below. While microwave assistance can be explored for each step to reduce reaction times, conventional methods are also provided.

Step 1a: Acetylation of p-Toluidine To a stirred solution of p-toluidine in glacial acetic acid, slowly add acetic anhydride. The reaction is exothermic. After the initial reaction subsides, heat the mixture for a short period. Pour the reaction mixture into ice-cold water to precipitate N-(p-tolyl)acetamide. Filter and wash the solid with cold water.

Step 1b: Nitration of N-(p-tolyl)acetamide Dissolve N-(p-tolyl)acetamide in a mixture of concentrated sulfuric acid and acetic acid at low temperature. Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature. After the addition, allow the reaction to proceed for a specified time before pouring it onto crushed ice. Filter the precipitated 4-methyl-2-nitro-acetanilide.

Step 1c: Hydrolysis of 4-methyl-2-nitro-acetanilide Reflux the 4-methyl-2-nitro-acetanilide in an acidic solution (e.g., aqueous HCl) to hydrolyze the acetyl group, yielding 4-methyl-2-nitroaniline.

Step 1d: N-Methylation of 4-methyl-2-nitroaniline React 4-methyl-2-nitroaniline with a methylating agent such as methyl iodide in the presence of a base (e.g., K2CO3) in a suitable solvent like acetone or DMF. This step introduces the methyl group onto the amine.

Step 1e: Reduction of N-methyl-4-methyl-2-nitroaniline Reduce the nitro group of N-methyl-4-methyl-2-nitroaniline to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst). This final step yields the desired 4-methyl-N1-methylbenzene-1,2-diamine.

Part 2: Microwave-Assisted Synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Materials and Equipment:

  • 4-methyl-N1-methylbenzene-1,2-diamine

  • Glycolic acid

  • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine 4-methyl-N1-methylbenzene-1,2-diamine (1.0 mmol) and glycolic acid (1.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (20 mL).

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO3) to neutralize any unreacted acid until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Data Presentation and Characterization

The successful synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol should be confirmed by standard analytical techniques.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours to days15 - 20 minutes
Yield ModerateHigh
Purity Often requires extensive purificationGenerally cleaner product
Energy Consumption HighLow
Solvent Usage Often requires large volumesCan be performed solvent-free or with minimal solvent

Expected Characterization Data:

While specific experimental data for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is not widely published, the following are expected characteristic spectral data based on the structure and data from analogous compounds.[1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • Aromatic protons (H-4, H-6, H-7): Multiplets in the range of 7.0-7.8 ppm.

    • Methylene protons (-CH₂OH): A singlet around 4.8-5.0 ppm.

    • N-methyl protons (N-CH₃): A singlet around 3.7-3.9 ppm.

    • C-methyl protons (C-CH₃): A singlet around 2.4-2.6 ppm.

    • Hydroxyl proton (-OH): A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • C2 (C-OH): ~150-155 ppm.

    • Aromatic carbons: ~110-140 ppm.

    • Methylene carbon (-CH₂OH): ~55-60 ppm.

    • N-methyl carbon (N-CH₃): ~30-35 ppm.

    • C-methyl carbon (C-CH₃): ~20-25 ppm.

  • IR (KBr, cm⁻¹):

    • O-H stretch (alcohol): Broad peak around 3300-3400 cm⁻¹.

    • N-H stretch (if any tautomer exists, though N-methylation should prevent this): Not expected.

    • C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹.

    • C=N and C=C stretch (aromatic): 1500-1650 cm⁻¹.

    • C-O stretch (alcohol): 1000-1200 cm⁻¹.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The significant reduction in reaction time and the expected high yield under microwave irradiation compared to conventional heating methods serve as an internal validation of the efficiency of the microwave-assisted process. Furthermore, the characterization of the final product using NMR and IR spectroscopy, and comparison with the expected data, will confirm the identity and purity of the synthesized (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Conclusion and Field-Proven Insights

This application note details a robust and efficient microwave-assisted protocol for the synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol. The primary advantage of this method is the dramatic reduction in reaction time from hours to minutes, coupled with an anticipated increase in yield and product purity.[3] This acceleration is a direct consequence of the efficient and uniform heating provided by microwave irradiation.[5]

For researchers in drug discovery and development, the speed and efficiency of microwave-assisted synthesis allow for the rapid generation of compound libraries for screening and lead optimization. The ability to quickly synthesize and functionalize the benzimidazole scaffold opens up new avenues for exploring structure-activity relationships and developing novel therapeutic agents.

References

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (2012). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. In Organic Syntheses (Vol. 89, p. 428).
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
  • Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Gellis, A., et al. (2008). Synthesis and antitumor activity of 5-substituted benzimidazole-4,7-diones. European Journal of Medicinal Chemistry, 43(9), 1857-1864.
  • Hakimi, M., et al. (2017). An efficient strategy for the construction of benzimidazole derivatives using a nano-Fe2O3 catalyst. RSC Advances, 7(50), 31463-31470.
  • Khan, K. M., et al. (2016). A new series of 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives: Synthesis and their vasodilation properties. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3568.
  • Küçükbay, H. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
  • Mobinikhaledi, A., Foroughifar, N., & Khodaei, M. M. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301.
  • Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615.
  • Sharma, D., et al. (2015). Synthesis and QSAR evaluation of 2-(substituted phenyl)-1H-benzimidazoles and [2-(substituted phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanones. Medicinal Chemistry Research, 24(1), 265-276.
  • Taylor & Francis Online. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Retrieved February 15, 2024, from [Link]

  • Varma, R. S. (2012). Microwave-assisted organic synthesis. Springer Science & Business Media.
  • Vliet, A. V., et al. (2003). A simple, rapid, one pot procedure for the generation of 2-substituted benzimidazoles with high-yield directly from 2-nitroanilines using SnCl2 as a reduction agent and carboxylic acid under microwave irradiation at 130 C in 5 min. Tetrahedron Letters, 44(40), 7429-7431.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Executive Summary: The Yield Paradox

The synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is deceptively simple. Most researchers attempt the "Classic Route" (methylation of 2-hydroxymethyl-5-methylbenzimidazole), resulting in a catastrophic 50:50 mixture of the 1,5-dimethyl and 1,6-dimethyl isomers. Separating these isomers is difficult, resulting in yields often below 30%.

The Solution: This guide focuses on the Regioselective Route . By fixing the


-methyl group before cyclization, we eliminate isomer formation, potentially doubling effective yield.

Module 1: Diagnostic Hub (Triage)

Identify your current failure mode before proceeding.

SymptomProbable CauseImmediate Action
Product is a 50:50 mix (NMR) Isomerization: You methylated the benzimidazole ring after formation.Stop. Switch to the Regioselective Protocol (Module 2).
Black/Brown Tar Formation Oligomerization: Glycolic acid polymerized due to high heat/conc. acid.[1][2][3][4][5][6][7][8][9]Use Ethyl Glycolate instead of free acid; reduce temp to 80°C.
Low Solubility / Precipitate Salt Formation: Product is trapped as the hydrochloride salt.Adjust workup pH to ~8.5–9.0 to liberate the free base.
Red/Pink Impurities Oxidation: Air oxidation of the diamine precursor.Degas solvents; run reaction under strict

or Ar atmosphere.

Module 2: The Regioselective Protocol (The "Gold Standard")

To guarantee the 1,5-dimethyl arrangement, you must synthesize the specific diamine precursor:


,4-dimethylbenzene-1,2-diamine .
Step 1: Precursor Synthesis (Regiocontrol)

Avoids the 1,6-isomer trap entirely.

Reaction Logic:

  • Start: 5-methyl-2-nitrochlorobenzene.

  • Substitution: React with Methylamine (

    
    ). The chlorine is displaced, placing the methylamino group exactly where it needs to be (Position 1).
    
  • Reduction: Reduce the nitro group (

    
    ) to an amine (
    
    
    
    ).
  • Result: You now have a benzene ring with a fixed

    
     at position 1 and 
    
    
    
    at position 2.
Step 2: Phillips Condensation (Cyclization)

Reaction of the diamine with a glycolic acid equivalent.

Protocol:

  • Reagents:

    • 
      ,4-dimethylbenzene-1,2-diamine (1.0 eq)
      
    • Ethyl Glycolate (1.2 eq) — Preferred over Glycolic Acid to reduce tars.

    • 4N HCl (aqueous) or PPA (Polyphosphoric Acid).

  • Procedure:

    • Dissolve diamine in 4N HCl.

    • Add Ethyl Glycolate dropwise under

      
      .
      
    • Heat to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH).

    • Critical: Do not overheat. If the mixture darkens rapidly, reduce heat.

  • Workup:

    • Cool to 0°C.

    • Slowly basify with

      
       or 
      
      
      
      to pH 9.
    • The product should precipitate as a white/pale-cream solid.

    • Filter and wash with ice-cold water.

Module 3: Visualization of Pathways

The following diagram illustrates why the "Classic Route" fails and how the "Regioselective Route" succeeds.

SynthesisPathways cluster_0 Route A: The Yield Trap cluster_1 Route B: Regioselective (Recommended) Start_Classic 4-methyl-1,2- phenylenediamine Cyclization Cyclization w/ Glycolic Acid Start_Classic->Cyclization Tautomer Mixture: 5-Me & 6-Me (Tautomers) Cyclization->Tautomer Methylation Methylation (MeI / Base) Tautomer->Methylation Isomer_Mix Yield Loss: 1,5- & 1,6-Isomers (50:50 Mix) Methylation->Isomer_Mix Non-Selective Start_Smart 2-chloro-5-methyl- nitrobenzene Subst Subst. w/ Methylamine Start_Smart->Subst Inter_Nitro N-methyl-2-nitro- 4-methylaniline Subst->Inter_Nitro Reduction Reduction (H2/Pd or Fe/HCl) Inter_Nitro->Reduction Diamine_Pure N1,4-dimethyl- benzene-1,2-diamine Reduction->Diamine_Pure Cyclize_Smart Cyclization w/ Ethyl Glycolate Diamine_Pure->Cyclize_Smart Target TARGET: (1,5-dimethyl-1H- benzimidazol-2-yl)methanol Cyclize_Smart->Target High Yield

Caption: Comparison of the non-selective methylation route (Red) vs. the high-yield regioselective precursor route (Green).

Module 4: Frequently Asked Questions (FAQs)

Q1: I am forced to use the "Classic Route" (Methylation of the benzimidazole). How do I separate the 1,5 and 1,6 isomers?

A: This is difficult due to their similar polarity.

  • Chromatography: Standard Silica usually fails. You need C18 Reverse Phase HPLC or highly deactivated silica.

  • Crystallization: The 1,6-isomer often crystallizes more readily from Acetonitrile or Toluene .

    • Protocol: Dissolve the mixture in hot Acetonitrile. Cool slowly. The crystals that form first are often enriched in the unwanted 1,6-isomer. The mother liquor will contain your target (1,5-isomer). Evaporate the mother liquor and recrystallize from Water/Ethanol to get the 1,5-product. Expect significant yield loss (>60%).

Q2: Why use Ethyl Glycolate instead of Glycolic Acid?

A: Glycolic acid (


-hydroxy acid) is prone to self-esterification (oligomerization) under the acidic conditions required for the Phillips condensation. This creates "tar" that traps your product. Ethyl glycolate is more stable and releases the reactive hydroxy-component more slowly, favoring ring closure over polymerization.
Q3: My product is purple/pink. Is it ruined?

A: Not necessarily. Benzimidazoles form colored charge-transfer complexes with trace oxidation byproducts (azo compounds).

  • Fix: Dissolve in dilute HCl, treat with activated charcoal (carbon), filter through Celite, and re-precipitate with base.

Q4: Can I use Microwave Irradiation?

A: Yes. Microwave synthesis is highly recommended for benzimidazoles.

  • Settings: 140°C, 10–15 minutes, sealed vessel.

  • Benefit: Reduces reaction time from 6 hours to 15 minutes and significantly suppresses tar formation.

Module 5: Analytical Validation

How to confirm you have the 1,5-isomer and not the 1,6-isomer:

Feature1,5-dimethyl (Target)1,6-dimethyl (Impurity)
NOE (Nuclear Overhauser Effect) Irradiation of

-Methyl shows enhancement of H-7 (aromatic proton).
Irradiation of

-Methyl shows enhancement of H-2 (if no substituent) or H-7 . Key: Look for spatial proximity to the C5-Methyl.
C5-Methyl Shift (1H NMR) Typically

2.40–2.45 ppm.
Typically

2.48–2.55 ppm (Slightly downfield due to electronic effects).
C4 vs C7 Proton Coupling H-4 appears as a doublet/singlet with meta-coupling.H-7 appears as a doublet with ortho-coupling to H-6? No, H-7 is adjacent to H-6.

Note: The most definitive test is 2D-NOESY NMR. You must see a correlation between the N-Methyl group and the aromatic proton at position 7, and NO correlation between N-Methyl and the C-Methyl group (which is far away at position 5).

References

  • Phillips Condensation Mechanism & Variants

    • Source: AdiChemistry.[2] "Phillips Condensation Reaction | Explanation."

    • URL:[Link]

  • Source: Google Patents (CN101875638A). "Method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation.
  • Regioselective Synthesis Strategies

    • Source: Core.ac.uk. "Regioselective Synthesis of Some Pyrazole Scaffolds Attached to Benzothiazole and Benzimidazole Moieties."
    • URL:[Link]

  • Purification & Crystallization Techniques

    • Source: BenchChem Technical Support.[1][6] "Purification of 2-Methyl-1H-benzimidazole-4-methanol."

  • General Benzimidazole Synthesis Review

    • Source: ResearchGate.
    • URL:[Link]

Sources

Technical Support Center: Purification of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems that may arise during the experimental process. The solutions are based on established chemical principles and practical laboratory experience.

Question 1: My recrystallization yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue in recrystallization and typically points to one of three main causes:

  • Excessive Solvent Use: The most common error is using too much solvent to dissolve the crude product. Recrystallization relies on the principle that the compound is significantly less soluble in the cold solvent than in the hot solvent.[1] If an excessive volume of solvent is used, a substantial amount of the product will remain dissolved even after cooling, leading to poor recovery.

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the hot solvent in small portions to the solid with continuous heating and stirring until a clear solution is achieved. If you suspect too much solvent has been added, you can carefully evaporate some of it to concentrate the solution before cooling.[2]

  • Premature Crystallization: The product may crystallize prematurely on the filter paper or in the funnel during the hot filtration step (intended to remove insoluble impurities).

    • Solution: To prevent this, preheat your filtration apparatus (funnel and receiving flask) by rinsing it with a small amount of the hot recrystallization solvent just before filtering your solution.[2] It can also be beneficial to dilute the hot solution with a small, extra amount of solvent before filtration and then boil it off afterward.

  • Inappropriate Solvent Choice: The chosen solvent may be too effective, meaning your compound has significant solubility even at low temperatures.

    • Solution: After filtering the crystals, place the filtrate in an ice-water bath for an additional 15-20 minutes to maximize precipitation. If the yield remains low, the solvent is likely suboptimal. A two-solvent system may be necessary (see FAQ 2).

Question 2: Upon cooling, my product separated as an oil instead of solid crystals. What is "oiling out" and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice. This is often due to a highly concentrated solution or the presence of impurities that depress the melting point of the mixture.

  • Causality: The solubility of a compound drops so rapidly upon cooling that it becomes supersaturated while the solution temperature is still higher than the compound's melting point.

  • Troubleshooting Steps:

    • Reheat the entire mixture until the oil redissolves completely.

    • Add a small amount (5-10% more) of the hot solvent to the solution. This slightly reduces the saturation point, ensuring that crystallization begins at a lower temperature.

    • Allow the solution to cool very slowly. Insulate the flask with a beaker of hot water or glass wool to slow the rate of cooling. This provides the necessary time for an ordered crystal lattice to form instead of an amorphous oil.

    • If the problem persists, consider a different solvent with a lower boiling point.

Question 3: My final crystals are colored, even though the desired compound should be white or off-white. How can I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed using activated carbon (charcoal).

  • Mechanism: Activated carbon has a high surface area with pores that adsorb large, colored impurity molecules, while your smaller product molecules remain in solution.

  • Protocol:

    • Dissolve the crude product in the appropriate amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute's weight). Adding it to a boiling solution can cause violent bumping.

    • Reheat the mixture to boiling for 5-10 minutes to allow for adsorption.

    • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.[3] The filtrate should be colorless or significantly lighter. Proceed with cooling as usual.

    • Caution: Using an excess of activated carbon can lead to the adsorption of your desired product, thereby reducing your yield.

Question 4: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point, but crystallization has not been initiated.

  • Inducing Crystallization:

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites where crystallization can begin.

    • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.

    • Concentration: If the above methods fail, it is likely that too much solvent was used initially. Reheat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[2]

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent to use for the recrystallization of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol?

Answer: The ideal solvent is one in which the compound is very soluble at high temperatures but poorly soluble at low temperatures. For benzimidazole derivatives, alcohols are often a good starting point.[4][5]

  • Single-Solvent System: Methanol or ethanol are excellent candidates. Their polarity is suitable for dissolving benzimidazoles, which possess both hydrogen-bond donating and accepting capabilities.[4]

  • Two-Solvent System: If a single solvent does not provide a sufficient solubility differential, a mixed-solvent system is highly effective. A common and effective pair is Ethanol/Water .[3] In this system, the compound is dissolved in the "good" solvent (ethanol) and the "bad" solvent or "anti-solvent" (water) is added to induce precipitation.

Question 2: Can you provide a step-by-step protocol for a two-solvent recrystallization using Ethanol and Water?

Answer: Certainly. A two-solvent recrystallization is a powerful technique for achieving high purity.[1][2]

Experimental Protocol: Two-Solvent Recrystallization

  • Place the crude (1,5-dimethyl-1H-benzimidazol-2-yl)methanol in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid. Ensure the solution is at or near its boiling point.

  • While keeping the solution hot, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum.

Question 3: What is the expected melting point for pure (1,5-dimethyl-1H-benzimidazol-2-yl)methanol and how does it relate to purity?

Answer: While a specific literature melting point for the doubly methylated title compound is not readily available from initial searches, we can infer from structurally similar compounds. The parent compound, 2-Benzimidazolemethanol, has a reported melting point of 171-175 °C. The addition of methyl groups may slightly alter this value.

The melting point is a crucial indicator of purity. A pure crystalline solid will have a sharp melting point range, typically spanning 1-2 °C. Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the range over which it melts.

Purity Assessment by Melting Point
Observation Indication
Sharp melting range (e.g., 170-171 °C)High Purity
Broad melting range (e.g., 165-170 °C)Presence of Impurities
Melting point lower than expectedPresence of Impurities

Question 4: What is the underlying principle of recrystallization that allows it to purify compounds?

Answer: Recrystallization is a purification technique based on differences in solubility. The core principle is that the solubility of a solid in a solvent generally increases with temperature.[6]

When a solution containing an impure compound is allowed to cool, the concentration of the desired compound eventually exceeds its solubility limit, and it begins to form crystals. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor). The newly formed crystal lattice is highly ordered and tends to exclude the differently shaped impurity molecules. A subsequent filtration step separates the pure solid crystals from the dissolved impurities.

Visualization of the Recrystallization Workflow

The following diagram outlines the logical steps and decision points in a typical recrystallization process.

Recrystallization_Workflow start Crude (1,5-dimethyl-1H-benzimidazol-2-yl)methanol dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool Cool Solution Slowly (Room Temp -> Ice Bath) insoluble_check->cool No hot_filtration->cool oil_out Product Oiled Out? cool->oil_out crystal_check Crystals Formed? induce_cryst Induce Crystallization (Scratch / Seed) crystal_check->induce_cryst No collect Collect Crystals (Vacuum Filtration) crystal_check->collect Yes induce_cryst->crystal_check wash_dry Wash with Cold Solvent & Dry collect->wash_dry end Pure Product wash_dry->end oil_out->crystal_check No reheat Reheat, Add More Solvent, Cool Slowly oil_out->reheat Yes reheat->cool

Caption: A flowchart of the recrystallization process.

References

  • IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT, Volume 13, Issue 3. [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]

  • ResearchGate. (2017). Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?[Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. (n.d.).
  • NIH National Library of Medicine. (n.d.). 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. [Link]

  • YouTube. (2020). Benzimidazole : Organic Synthesis. [Link]

  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?[Link]

  • NIH National Library of Medicine. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Palomar College. (n.d.). Mixed Solvent Recrystallization. [Link]

  • ResearchGate. (2005). Solubility of Benzimidazoles in Alcohols. [Link]

  • Reddit. (2023). Recrystallization Issues. [Link]

Sources

Identifying degradation products of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Profiling of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Executive Summary

This guide addresses the stability profile of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (hereafter referred to as DBM ). As a primary alcohol on a benzimidazole core, DBM exhibits specific reactivity patterns—primarily oxidation of the C2-hydroxymethyl group and acid-catalyzed etherification. This support document provides researchers with diagnostic workflows to identify, isolate, and prevent these degradation products during drug development.

Part 1: Diagnostic Lookup – Mass Spectrometry & HPLC

Issue: "I see unexpected peaks in my chromatogram. What are they?"

Use this table to correlate observed Mass-to-Charge (


) shifts with likely degradation mechanisms.
Base MW of DBM: 190.24 Da (

)
Relative Retention Time (RRT)*Mass Shift (

Da)
Observed

Proposed StructureMechanism
0.85 - 0.95 -2 Da 189.23 Aldehyde (1,5-dimethyl-1H-benzimidazole-2-carbaldehyde)Oxidation (Primary alcohol dehydrogenation). Common in aerated solutions.
0.50 - 0.60 +14 Da 205.23 Carboxylic Acid (1,5-dimethyl-1H-benzimidazole-2-carboxylic acid)Advanced Oxidation . The aldehyde further oxidizes to the acid.
0.70 - 0.80 +16 Da 207.24 N-Oxide (1,5-dimethyl-2-(hydroxymethyl)-1H-benzimidazole 3-oxide)N-Oxidation . Occurs under strong peroxide stress; less common than C-oxidation.
1.20 - 1.35 +172 Da 363.46 Dimer (Ether) (Bis((1,5-dimethyl-1H-benzimidazol-2-yl)methyl) ether)Acid-Catalyzed Dehydration . Two DBM molecules condense (

).

*RRTs are estimates based on a standard C18 Reverse Phase gradient (5-95% ACN).

Part 2: Troubleshooting & FAQs

Q1: I am observing a +14 Da impurity that increases over time in solution. Is this a buffer interaction?

Diagnosis: No, this is likely the Carboxylic Acid degradant. Technical Insight: The hydroxymethyl group at the C2 position is benzylic-like, making it susceptible to auto-oxidation. In the presence of trace transition metals or light, the alcohol oxidizes first to the aldehyde (-2 Da, often transient) and then rapidly to the carboxylic acid (+14 Da net shift). Action Plan:

  • Check pH: The carboxylic acid will shift retention time significantly based on mobile phase pH. Run the sample at pH 2.5 and pH 7.0. If the peak shifts to a much earlier retention time at pH 7.0 (ionization of -COOH), it is the acid.

  • Light Protection: Benzimidazoles are photosensitive. Ensure samples are stored in amber glassware.

  • Degassing: Thoroughly degas mobile phases to reduce dissolved oxygen.

Q2: Under acidic stress (0.1 N HCl), my parent peak decreases, but I see a massive late-eluting peak. What is happening?

Diagnosis: You are generating the Dimer (Ether) . Technical Insight: In acidic media, the hydroxyl group is protonated (


), making it a good leaving group. A second molecule of DBM acts as a nucleophile, attacking the methylene carbon to form a symmetric ether (

). This is a bimolecular reaction, meaning the rate depends on the concentration of DBM. Action Plan:
  • Dilution Test: Repeat the stress test at 10% of the original concentration. If the degradation rate decreases significantly, it confirms second-order kinetics (dimerization).

  • Quenching: When neutralizing acidic stress samples, ensure rapid mixing to avoid localized high-concentration zones that favor dimerization.

Q3: My HPLC peaks are tailing severely (Symmetry factor > 1.5). Is my column failing?

Diagnosis: Likely not. This is Secondary Silanol Interaction . Technical Insight: The N3 nitrogen in the benzimidazole ring is basic (


). At neutral or weak acidic pH, it becomes protonated and interacts ionically with residual silanols on the silica backbone of C18 columns.
Action Plan: 
  • Buffer Choice: Use a high ionic strength buffer (e.g., 10-20 mM Ammonium Formate) or add an ion-pairing agent (0.1% TFA) to suppress silanol activity.

  • Column Selection: Switch to a "Charged Surface Hybrid" (CSH) or "Base-Deactivated" column designed for basic heterocycles.

  • pH Adjustment: Operate at high pH (pH > 9) using a hybrid column (e.g., XBridge) to keep the benzimidazole deprotonated (neutral), improving peak shape.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between stress conditions and observed impurities.

DBM_Degradation Fig 1. Degradation Pathways of DBM under Environmental Stress DBM (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (Parent MW 190) Aldehyde Aldehyde Intermediate (MW 188) DBM->Aldehyde Oxidation (Air/Light/Metal) Dimer Symmetric Ether Dimer (MW 362) DBM->Dimer Acidic Stress (High Conc.) NOxide N-Oxide (MW 206) DBM->NOxide Peroxide Stress (H2O2) Acid Carboxylic Acid (MW 204) Aldehyde->Acid Rapid Oxidation

Caption: Mechanistic pathway showing the transformation of DBM into oxidative (Aldehyde/Acid/N-Oxide) and hydrolytic (Dimer) impurities.

Part 4: Validated Experimental Protocols

Protocol A: Forced Degradation (Oxidative & Acidic)

Purpose: To generate reference standards for method validation.

1. Oxidative Stress (Target: Carboxylic Acid)

  • Step 1: Dissolve DBM to 1.0 mg/mL in Acetonitrile:Water (50:50).

  • Step 2: Add 30%

    
     to achieve a final concentration of 3%.
    
  • Step 3: Incubate at Room Temperature for 4 hours.

  • Step 4: Critical: Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.

  • Expected Result: Decrease in Parent; appearance of RRT ~0.55 (Acid) and RRT ~0.75 (N-Oxide).

2. Acidic Stress (Target: Dimer)

  • Step 1: Dissolve DBM to high concentration (5.0 mg/mL) in 0.1 N HCl.

  • Step 2: Heat at 60°C for 2 hours.

  • Step 3: Neutralize with 0.1 N NaOH.

  • Expected Result: Appearance of late-eluting peak (RRT > 1.2).

Protocol B: HPLC Method Parameters (Recommended)

Purpose: To separate polar degradants from the parent.

ParameterSettingRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Hybrid particle tolerates high pH, reducing tailing.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the benzimidazole neutral.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 20 minsRetains polar acid degradant; elutes non-polar dimer.
Detection UV 280 nmMax absorbance for benzimidazole core; minimizes solvent cut-off.

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the peak tailing? Start->Q1 Q2 Is the mass shift +14 Da? Q1->Q2 No Sol1 Silanol Interaction. Action: Increase Buffer Strength or Switch to High pH. Q1->Sol1 Yes Q3 Is the mass shift +172 Da? Q2->Q3 No Sol2 Oxidation (Acid). Action: Protect from Light/Air. Check trace metals. Q2->Sol2 Yes Sol3 Dimerization. Action: Reduce Concentration during acid steps. Q3->Sol3 Yes

Caption: Decision logic for rapid identification of chromatographic and stability issues.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl- (9CI) as a Pharmaceutical Intermediate. Retrieved from 4

  • National Institutes of Health (NIH). (2013). Structure and Stability of (1H-Benzimidazol-1-yl)methanol Derivatives. PMC. Retrieved from 5

  • Sule, S., et al. (2023).[6] Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from 6

  • Kuo, C.C., et al. (2002).[7] A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. Retrieved from 7

  • Sigma-Aldrich. 1H-benzimidazol-2-yl]methanol Product Information & Related Impurities. Retrieved from 8[9]

Disclaimer: This guide is for research purposes only. All protocols should be validated within your specific laboratory context following ICH Q2(R1) guidelines.

Sources

Technical Support Center: Overcoming Solubility Issues of Benzimidazoles in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered when working with benzimidazole derivatives: poor aqueous solubility. As a class of compounds with immense therapeutic potential, ensuring their proper dissolution in aqueous assay buffers is paramount for generating accurate and reproducible data.

This resource moves beyond simple protocol lists. It delves into the "why" behind each technique, empowering you to make informed decisions and troubleshoot effectively. We will explore the physicochemical properties of benzimidazoles that govern their solubility and provide a structured approach to systematically overcome these hurdles.

Troubleshooting Guide: From Precipitation to Clear Solution

This section is structured in a question-and-answer format to directly address the most frequent and critical issues researchers face.

Q1: I've dissolved my benzimidazole compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

This phenomenon, often called "crashing out," is a classic example of a solvent shift.[1] Your benzimidazole is soluble in the 100% DMSO stock but becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one.[1] Here’s a systematic approach to resolving this:

Immediate Steps to Try:

  • Optimize the Dilution Technique: Never add the aqueous buffer to your DMSO stock. Instead, add the small volume of your concentrated stock solution to the full volume of the vigorously mixing (vortexing) aqueous buffer. This rapid dispersion can prevent the compound from reaching localized supersaturation and precipitating.

  • Employ a Stepwise Dilution: Create an intermediate dilution of your stock in a solvent that is miscible with both DMSO and water, if permissible for your assay. Alternatively, a serial dilution in the final aqueous buffer can sometimes prevent precipitation.[2]

If Precipitation Persists, Investigate These Deeper Solutions:

  • pH Adjustment: Benzimidazoles are typically weak bases.[3] Their solubility can be dramatically influenced by the pH of the aqueous medium.[4] Many benzimidazole derivatives are significantly more soluble in acidic conditions due to the protonation of a basic nitrogen atom in the benzimidazole ring system.[1] For example, the solubility of albendazole is markedly higher at pH 2 compared to neutral or basic pH.[5]

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) into your final assay buffer can significantly increase the solubility of your benzimidazole compound.[6] However, it is critical to ensure the final concentration of the co-solvent is not detrimental to your experimental system (e.g., causing cell toxicity or enzyme inhibition).[7]

    Co-Solvent Typical Final Concentration in Assay Considerations
    DMSO< 0.5%Can be toxic to cells at higher concentrations.[2]
    Ethanol< 1%Can affect enzyme activity and cell viability.
    PEG4001-10%Generally well-tolerated but can increase viscosity.
    Propylene Glycol1-5%A common excipient in pharmaceutical formulations.
  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble molecules and increase their apparent aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HPβCD) is particularly effective.[9] The increase in solubility can be substantial, with studies showing over a 1000-fold increase for compounds like albendazole and fenbendazole when using HPβCD.[7][9]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility.[7] It is crucial to use surfactants at concentrations below their critical micelle concentration (CMC) in cell-based assays to avoid cytotoxicity.[7][10]

Experimental Workflow for Solubility Enhancement

The following diagram outlines a systematic approach to troubleshooting and resolving benzimidazole solubility issues.

G start Start: Benzimidazole Precipitation in Assay check_stock 1. Check Stock Solution - Fully dissolved? - Correct solvent (anhydrous DMSO)? start->check_stock optimize_dilution 2. Optimize Dilution - Add stock to vortexing buffer - Try serial dilution check_stock->optimize_dilution Stock OK fail Re-evaluate Compound or Assay Conditions check_stock->fail Stock Issue assess_pH 3. Assess pH-Solubility Profile - Test solubility in buffers pH 2-9 optimize_dilution->assess_pH Precipitation Persists success Clear Solution: Proceed with Assay optimize_dilution->success Resolved adjust_pH Adjust Assay Buffer pH (if compatible with assay) assess_pH->adjust_pH pH Effect Observed use_cosolvent 4. Introduce Co-solvent - e.g., DMSO, Ethanol, PEG400 - Test for assay compatibility assess_pH->use_cosolvent No pH Effect adjust_pH->success add_cosolvent Incorporate Co-solvent (at non-toxic concentration) use_cosolvent->add_cosolvent Compatible use_cyclodextrin 5. Use Cyclodextrins - e.g., HPβCD - Determine optimal ratio use_cosolvent->use_cyclodextrin Not Compatible add_cosolvent->success add_cyclodextrin Formulate with Cyclodextrin use_cyclodextrin->add_cyclodextrin Effective use_cyclodextrin->fail Not Effective add_cyclodextrin->success

Caption: A step-by-step workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q2: What is a good starting point for preparing a benzimidazole stock solution?

For most benzimidazoles, preparing a 10-50 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting point.[11][12] Ensure the compound is fully dissolved; gentle warming or sonication can aid this process.[1] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q3: How much can I realistically expect to improve the solubility of my benzimidazole compound?

The degree of solubility enhancement is highly dependent on the specific benzimidazole derivative and the method employed. The following table provides some examples from the literature:

Benzimidazole CompoundSolubilization MethodApproximate Fold Increase in SolubilityReference
Albendazoleβ-cyclodextrin223x[7]
AlbendazoleHydroxypropyl-β-cyclodextrin (HPβCD)1058x[7]
AlbendazoleHPβCD with polyvinylpyrrolidone (PVP)1412x[7]
Fenbendazoleβ-cyclodextrin432x[7]
FenbendazoleHydroxypropyl-β-cyclodextrin (HPβCD)1512x[7]
FenbendazoleHPβCD with polyvinylpyrrolidone (PVP)1373x[7]
Thiabendazole ProdrugN-(4-amino-methylbenzoyl)oxymethyl derivative300x[13]

Q4: Are there any potential downsides to using these solubilization techniques?

Yes, it is crucial to consider the potential impact of any solubilizing agent on your biological assay.

  • Co-solvents (e.g., DMSO, ethanol): Can be toxic to cells at higher concentrations and may interfere with enzyme activity.[7] Always include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experiments.

  • pH adjustment: Can alter the ionization state of your compound, which may affect its biological activity. It can also impact the stability and function of proteins or cells in your assay.[7]

  • Cyclodextrins: While generally considered safe, they can potentially interact with cell membranes or other components of your assay at high concentrations.

  • Surfactants: Can denature proteins and disrupt cell membranes, especially when used at or above their CMC.[10]

Therefore, appropriate controls are essential to validate that the chosen solubilization method does not interfere with the experimental results.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Benzimidazole Stock Solution in DMSO

Materials:

  • Benzimidazole compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of the benzimidazole compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved and the solution is clear.[14]

  • If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: General Procedure for pH-Dependent Solubility Assessment

Materials:

  • Benzimidazole compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Vials with screw caps

  • Orbital shaker or rotator

  • pH meter

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical method for quantifying your compound (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of your benzimidazole compound to separate vials containing each of the different pH buffers.

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to allow the solution to reach equilibrium.

  • After equilibration, measure and record the final pH of each solution.

  • Filter an aliquot from the supernatant of each vial using a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using your established analytical method.[7]

  • Plot the measured solubility (y-axis) against the final pH (x-axis) to determine the pH-solubility profile of your compound.[7]

Logical Framework for Method Selection

The choice of a solubilization strategy should be a logical, stepwise process. This diagram illustrates the decision-making pathway.

G start Initial Problem: Compound Precipitation dilution_method Optimize Dilution Technique (Vortexing, Serial Dilution) start->dilution_method ph_test Is the assay tolerant to pH changes? dilution_method->ph_test Still Precipitates ph_modification Determine pH-Solubility Profile & Adjust Buffer pH ph_test->ph_modification Yes cosolvent_test Is the assay tolerant to co-solvents (<1%)? ph_test->cosolvent_test No ph_modification->cosolvent_test Fails/Insufficient final_solution Final Validated Method ph_modification->final_solution Success cosolvent_use Screen Co-solvents (DMSO, EtOH, PEG400) cosolvent_test->cosolvent_use Yes cyclodextrin_test Consider Cyclodextrins (HPβCD) for significant enhancement cosolvent_test->cyclodextrin_test No cosolvent_use->cyclodextrin_test Fails/Insufficient cosolvent_use->final_solution Success cyclodextrin_test->final_solution Success

Caption: Decision tree for selecting a solubilization strategy.

References

  • PubChem. (n.d.). Benzimidazole. National Institutes of Health. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzimidazole. Retrieved from [Link]

  • de Cássia da Silveira, V., de Matos, J. S., Sarmento, V. H. V., de Oliveira, A. G., & de Lima, L. A. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

  • Knecht, W. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. Retrieved from [Link]

  • Moriwaki, C., Costa, G., de Moraes, F., Zanin, G., Pineda, E., & Matioli, G. (2008). Enhancement of solubility of albendazole by complexation with β-cyclodextrin. Brazilian Journal of Chemical Engineering, 25(2), 255-267. Retrieved from [Link]

  • Prieto, M. J., Temprana, C. F., Arévalo, L. B., Rivas, C. S., & Spagnuolo, C. W. (2011). Solubility enhancement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Pharmaceutical Sciences, 47(4), 845-852. Retrieved from [Link]

  • Li, X., Zhang, Y., Fan, Y., Zhou, Y., & Zhang, J. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7354. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). Retrieved from [Link]

  • Wang, Y., et al. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2025). Cyclodextrins as Enhancers of the Aqueous Solubility of the Anthelmintic Drug Mebendazole: Thermodynamic Considerations. Retrieved from [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Lanusse, C. E., et al. (1993). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

  • Guerini, E., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Neau, S. H., et al. (1994). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility phase diagrams of mebendazole in BR buffer (pH ˆ 7.2) in.... Retrieved from [Link]

  • ManTech Publications. (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • PRACTICAL LAB MANUAL. (n.d.). Pharmacology III B. Pharm VI. Retrieved from [Link]

  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. Retrieved from [Link]

  • Sahu, G. K., & Gupta, C. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. International Journal of Novel Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharma Learning In Depth. (2025). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. YouTube. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2023). How to fix partially purified protein precipitation issue?. Retrieved from [Link]

  • ADMET & DMPK. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Figshare. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Retrieved from [Link]

  • Rahman, M. M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological screening of novel benzimidazole derivatives for certain pharmacological activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Retrieved from [Link]

Sources

Minimizing side reactions during benzimidazole alkylation steps

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions (Regioisomerism & Quaternization) during Benzimidazole N-alkylation. Audience: Medicinal Chemists and Process Development Scientists.

Core Directive: The Challenge

Benzimidazole alkylation is deceptively simple. In theory, it is a standard


 substitution.[1] In practice, it is a minefield of tautomeric ambiguity . Because the N1 and N3 positions are chemically equivalent in unsubstituted benzimidazoles (but distinct in substituted ones), and because the product is still nucleophilic, researchers frequently encounter two critical failure modes:[1]
  • Regioisomeric Mixtures: Formation of inseparable N1/N3 isomers when the benzene ring (C4-C7) is substituted.

  • Quaternization (Over-alkylation): Formation of 1,3-dialkylbenzimidazolium salts, leading to water-soluble product loss.[1]

This guide provides the mechanistic logic and protocols to suppress these side reactions.

Technical Troubleshooting Modules

Module A: Solving the N1 vs. N3 Regioselectivity Crisis

User Question: "I am alkylating a 5-substituted benzimidazole. I see two spots on TLC with identical mass. Why can't I get a single isomer?"

Technical Diagnosis: You are fighting tautomeric equilibrium . In solution, 5-substituted benzimidazoles rapidly equilibrate with their 6-substituted tautomers. The ratio of N1- to N3-alkylated product depends on three factors:

  • Steric Hindrance: The electrophile prefers the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups (EWGs) generally increase the acidity of the N-H, but the nucleophilicity of the conjugate base drives the reaction.

  • The "Cesium Effect": Large cations (

    
    ) can stabilize specific transition states via coordination, often improving selectivity compared to 
    
    
    
    or
    
    
    .[1]

The Solution: Base & Solvent Selection Do not default to Sodium Hydride (


). While strong, 

creates a "naked" anion that is highly reactive and less selective.[1]
VariableRecommendationMechanism
Base Cesium Carbonate (

)
The "Cesium Effect."[2][3] The large ionic radius of

allows for softer coordination with the nitrogen anion, often enhancing steric differentiation and suppressing dialkylation [1].
Solvent Acetonitrile (MeCN) Polar aprotic, but less solvating than DMF.[1] Works synergistically with

to tighten the transition state.
Temperature Room Temp (

)
Higher temperatures promote thermodynamic equilibration, often eroding regioselectivity.[1]
Module B: Preventing Over-Alkylation (Quaternization)

User Question: "My yield is low, and I'm losing material to the aqueous layer during workup. What is happening?"

Technical Diagnosis: You are likely forming the benzimidazolium salt (quaternization). The mono-alkylated benzimidazole is more electron-rich (and thus more nucleophilic) than the starting material due to the inductive effect (


) of the new alkyl group. If free alkyl halide is present, the product will react again.[1]

The Solution: Stoichiometry & Phase Control

  • Stoichiometry is King: Never use excess alkyl halide. Use 0.95 to 1.0 equivalents . It is better to leave unreacted starting material (which is easily separated by acid/base extraction) than to form the salt (which ruins the yield).

  • Biphasic Systems: Use Phase Transfer Catalysis (PTC). By keeping the bulk of the base in the aqueous phase and the substrate in the organic phase, you limit the concentration of the active nucleophile.

Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways to avoid side reactions.

BenzimidazoleLogic Start Start: Benzimidazole Alkylation SubstCheck Is the Benzimidazole Ring Substituted (C4-C7)? Start->SubstCheck YesSubst Yes: Risk of Regioisomers (N1 vs N3) SubstCheck->YesSubst Asymmetric NoSubst No: Risk of Over-Alkylation (Quaternization) SubstCheck->NoSubst Symmetric BaseSelect Base Selection: Use Cs2CO3 (Cesium Effect) YesSubst->BaseSelect SolventSelect Solvent: MeCN or DMF BaseSelect->SolventSelect ResultBad Outcome: Mixture or Salt BaseSelect->ResultBad Using NaH (Low Selectivity) ResultGood Outcome: High Yield Mono-Alkylated Product SolventSelect->ResultGood StoichCheck Control Stoichiometry: RX = 0.95 - 1.0 eq NoSubst->StoichCheck StoichCheck->ResultGood StoichCheck->ResultBad Using Excess RX

Caption: Decision matrix for selecting conditions based on substrate symmetry and risk factors.

Validated Experimental Protocols

Protocol A: The "Cesium Effect" Method (High Selectivity)

Best for: Asymmetric benzimidazoles prone to regioisomerism.

Reagents:

  • Substrate: 5-substituted benzimidazole (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.1 eq) [1][1]
    
  • Electrophile: Alkyl Halide (1.0 eq)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (

    
     concentration)[1]
    

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with the benzimidazole substrate and anhydrous MeCN.

  • Base Activation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. Note: This allows the formation of the cesium-coordinated nitrogen anion.
    
  • Addition: Add the alkyl halide dropwise over 10 minutes. Do not dump it in.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Checkpoint: If the reaction is sluggish after 4 hours, warm to

      
      . Avoid reflux to prevent equilibration.
      
  • Workup: Filter off the inorganic solids (

    
    ). Concentrate the filtrate.
    
  • Purification: The residue usually contains the mono-alkylated product with high regiopurity.

Protocol B: Phase Transfer Catalysis (Scale-Up Friendly)

Best for: Simple benzimidazoles where dialkylation is the main concern.

Reagents:

  • Substrate (1.0 eq)[1]

  • Solvent: Toluene or DCM

  • Base: 50% Aqueous NaOH

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)[1]

Step-by-Step:

  • Dissolve substrate and alkyl halide (1.0 eq) in Toluene.

  • Add TBAB.

  • Add 50% NaOH solution with vigorous stirring.

  • Mechanism: The reaction occurs at the interface. As soon as the mono-alkylated product forms, it remains in the organic layer, shielded from the bulk aqueous base, reducing the rate of the second alkylation [2].

Troubleshooting Data Matrix

SymptomProbable CauseCorrective Action
Two peaks, same mass (LCMS) Regioisomers (N1/N3)Switch base to

. Lower reaction temperature. Increase steric bulk of the protecting group if possible.
Product in aqueous layer Quaternization (Salt formation)Reduce alkyl halide to 0.95 eq. Check pH of aqueous layer (ensure it is basic enough to keep the mono-alkylated species neutral).
Low Conversion Poor nucleophilicitySwitch solvent to DMF or DMSO (increases

rate). Add NaI (Finkelstein condition) if using alkyl chlorides.[1]
Product decomposes Hydrolysis of alkylating agentEnsure reagents are dry. Alkyl halides can hydrolyze in wet DMF/Base mixtures.

References

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Salvatore, R. N., Nagle, A. S., & Jung, K. W. The Journal of Organic Chemistry, 67(3), 674–683 (2002).[1][4] [Link]

  • Phase Transfer Catalysis in Heterocyclic Synthesis Makosza, M. Pure and Applied Chemistry, 72(7), 1399–1403 (2000).[1] [Link][1]

  • Regioselective alkylation of benzimidazoles López-Valdez, G., et al. Arkivoc, 2008(xi), 263-270.[1] [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Method Development for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for determining the purity of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, a key benzimidazole derivative. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust, validated analytical method is paramount. This document details the strategic development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and objectively compares its performance against alternative techniques, providing the rationale and supporting data necessary for informed decision-making in a drug development setting.

The Central Role of HPLC in Pharmaceutical Purity Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination in the pharmaceutical industry, particularly for non-volatile and thermally labile compounds like most benzimidazole derivatives.[1][2] Its strength lies in the ability to separate a primary compound from a wide array of potential process-related impurities and degradation products with high resolution and sensitivity.

A "stability-indicating" method is one that can accurately quantify the API in the presence of its degradation products, a requirement under ICH guidelines for stability testing.[1][3] The development process is a systematic optimization of chromatographic conditions to achieve this specificity.

Strategic Development of a Stability-Indicating RP-HPLC Method

The logical development of a robust HPLC method is not a matter of trial and error but of informed decisions based on the analyte's physicochemical properties.

1. Analyte Characterization and Initial Parameter Selection:

  • (1,5-dimethyl-1H-benzimidazol-2-yl)methanol) : This molecule possesses a benzimidazole core, which is aromatic and contains basic nitrogen atoms, along with a polar methanol group. The predicted LogP (octanol-water partition coefficient) for similar structures suggests moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[4]

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point. Its non-polar nature will retain the benzimidazole derivative, allowing for separation based on hydrophobicity. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.[5]

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

    • Aqueous Buffer: The benzimidazole moiety has a basic pKa (around 5.6 for a similar structure).[4] To ensure consistent retention time and good peak shape by suppressing the ionization of the basic nitrogens, the mobile phase pH should be controlled. An acetate or phosphate buffer around pH 4.5 is a rational choice.[6][7]

  • Detection Wavelength: Benzimidazole derivatives typically exhibit strong UV absorbance between 270-290 nm.[8][9][10] A photodiode array (PDA) detector should be used initially to scan the peak and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

2. Method Optimization: The goal is to resolve the main peak from all potential impurities. An isocratic elution (constant mobile phase composition) might not be sufficient if impurities with widely different polarities are present.

  • Gradient Elution: A gradient method, starting with a higher percentage of the aqueous buffer and gradually increasing the organic modifier, is superior for impurity profiling.[3] This ensures that highly polar impurities elute early while more non-polar impurities are still eluted in a reasonable time with sharp peaks.

  • Forced Degradation Study: To ensure the method is stability-indicating, the compound is subjected to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines.[1][11] The resulting chromatograms must show that the degradation product peaks are well-resolved from the main API peak, proving the method's specificity.[12]

// Node Definitions Analyte [label="Analyte Characterization\n(1,5-dimethyl-1H-benzimidazol-2-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial [label="Initial Parameter Selection\n- Column: C18\n- Mobile Phase: ACN/Buffer\n- Detector: PDA (UV)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimization [label="Method Optimization\n- Gradient Elution Screening\n- Flow Rate / Temp Adjust", fillcolor="#FBBC05", fontcolor="#202124"]; Forced_Deg [label="Forced Degradation Study\n(Acid, Base, Peroxide, Heat, Light)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specificity [label="Assess Peak Purity & Resolution\nIs API resolved from all degradants?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="Method Validation (ICH Q2(R1))\n- Linearity, Accuracy, Precision\n- LOD/LOQ, Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Method [label="Final Validated\nPurity Method", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Analyte -> Initial [label="Physicochemical\nProperties"]; Initial -> Optimization [label="Systematic\nScreening"]; Optimization -> Forced_Deg [label="Develop Stability-\nIndicating capability"]; Forced_Deg -> Specificity [label="Generate Degradants"]; Specificity -> Validation [label="Yes"]; Specificity -> Optimization [label="No\n(Re-optimize)"]; Validation -> Final_Method [label="Successful\nValidation"]; } DOT Caption: Workflow for developing a stability-indicating HPLC purity method.

Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of a (1,5-dimethyl-1H-benzimidazol-2-yl)methanol sample and quantify any impurities.

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 4.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 80% B; 25-30 min: 80% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detection at λ-max (approx. 280 nm)
Injection Volume 10 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

System Suitability Test (SST): Before sample analysis, the system's performance must be verified. This is a core principle of a self-validating protocol.[13][14]

  • Inject the diluent (blank) to ensure no interfering peaks.

  • Make five replicate injections of a standard solution (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates (N): ≥ 2000

This protocol must be fully validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to prove it is fit for its intended purpose.[13][15][16]

Comparative Analysis of Purity Methods

While HPLC is the primary choice, other techniques offer distinct advantages and disadvantages. The selection depends on the specific analytical challenge, available resources, and the stage of drug development.

// Node Definitions Start [label="Start: Need Purity Analysis for\n(1,5-dimethyl-1H-benzimidazol-2-yl)methanol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Volatile [label="Is the analyte volatile or\nthermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Charged [label="Is high efficiency for\ncharged species critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Speed [label="Is high throughput/\nspeed the top priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

HPLC [label="HPLC\nStandard, robust, versatile method for\nnon-volatile compounds.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPLC [label="UPLC\nFaster, more sensitive version of HPLC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS\nRequires derivatization for this analyte.\nAdds complexity.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CE [label="Capillary Electrophoresis (CE)\nHigh resolution, low sample volume.\nIdeal for charged molecules.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Q_Volatile; Q_Volatile -> GCMS [label="Yes"]; Q_Volatile -> Q_Charged [label="No"]; Q_Charged -> CE [label="Yes"]; Q_Charged -> Q_Speed [label="No"]; Q_Speed -> UPLC [label="Yes"]; Q_Speed -> HPLC [label="No\n(Standard Throughput)"]; } DOT Caption: Decision tree for selecting an appropriate purity analysis method.

FeatureRP-HPLC (Developed Method) UPLC (Ultra-Performance LC) GC-MS (Gas Chromatography-MS) CE (Capillary Electrophoresis)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Same as HPLC, but uses columns with sub-2 µm particles under higher pressure.Partitioning between a gas mobile phase and a liquid/solid stationary phase.Separation in a capillary based on electrophoretic mobility in an electric field.[17]
Suitability for Analyte Excellent. Ideal for non-volatile, moderately polar compounds.Excellent. Enhanced performance for the same class of compounds as HPLC.Poor (Directly). Requires chemical derivatization to increase volatility, adding complexity and potential for artifacts.[18][19][20][21][22]Good. Suitable for small molecules, especially if they can be charged. High efficiency separation.[23][24][25]
Resolution Good to HighVery High. Sharper, narrower peaks provide superior separation of closely eluting impurities.[26]HighVery High. Often exceeds HPLC/UPLC in theoretical plates.
Analysis Time 20-40 minutesFast. Typically 2-10 minutes, offering significant throughput advantages.[26]15-30 minutes (plus derivatization time)Fast (5-20 minutes)
Sensitivity (LOD/LOQ) GoodExcellent. Narrower peaks lead to greater peak height and lower detection limits.[27]Excellent (with MS detector)Good to Excellent
Solvent Consumption ModerateLow. Faster run times and smaller column dimensions reduce solvent use.[28]Very Low (gas carrier)Extremely Low (nL scale)
Instrumentation Cost ModerateHighHighModerate to High
Key Advantage Robust, versatile, widely available, and well-understood regulatory acceptance.[5]Speed, sensitivity, and resolution, leading to higher laboratory productivity.[26][28]Definitive identification with MS detector; excellent for volatile impurities (e.g., residual solvents).Extremely high efficiency, minimal sample and solvent consumption.[17]
Key Disadvantage Slower analysis time and lower resolution compared to UPLC.Higher upfront cost and more susceptible to blockage from particulates due to smaller frit sizes.Not suitable for non-volatile compounds without derivatization.[19][20]Can have lower reproducibility for injection volumes; sensitivity can be limited by the short detector pathlength.

In-Depth Comparison and Justification

  • HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) is fundamentally an evolution of HPLC, utilizing smaller packing particles (<2 µm) and higher pressures.[26] This results in significantly faster analysis times and improved resolution. For a drug development environment where throughput is critical, UPLC is often the superior choice.[27] However, the developed HPLC method is robust, reliable, and can be run on more widely available instrumentation, making it a highly practical and defensible choice for routine quality control.

  • HPLC vs. GC-MS: Gas Chromatography is ill-suited for the direct analysis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol due to the compound's low volatility.[19] The polar N-H and O-H groups would require chemical derivatization (e.g., silylation) to make the molecule volatile enough for GC analysis.[18][22] This extra step increases sample preparation time and introduces potential variability.[21] Therefore, GC-MS is not a practical primary method for purity but is invaluable for orthogonal testing, such as identifying volatile organic impurities.

  • HPLC vs. Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency, often surpassing even UPLC.[17] Its separation mechanism is based on charge-to-size ratio, making it an excellent orthogonal technique to HPLC.[23][25] For this analyte, operating at a low pH would protonate the benzimidazole ring, making it suitable for CE analysis. The primary drawbacks are that it can be less robust than HPLC for routine QC and may have lower sensitivity with standard UV detectors due to the very small capillary dimensions.

Conclusion and Recommendation

The developed stability-indicating RP-HPLC method provides a robust, specific, and reliable platform for the purity determination of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol. It is grounded in the fundamental physicochemical properties of the analyte and validated according to internationally recognized ICH guidelines.

While UPLC offers significant advantages in speed and resolution, the HPLC method remains the most practical and widely accessible choice for quality control laboratories. GC-MS and CE are not recommended as primary purity methods for this analyte but serve as powerful orthogonal techniques. GC-MS is best applied for volatile impurity analysis, while CE can be used to confirm purity with a different separation mechanism, providing a more complete analytical picture. The final choice of methodology should be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, and the practical constraints of the laboratory.

References

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances . Waters Corporation. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances . Waters Corporation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

  • UPLC Assay and Impurity Testing . Testing Laboratory. [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals . PubMed. [Link]

  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC . Acta Biochimica Polonica. [Link]

  • Analyzing Non-Volatile Compounds with GC-MS: A Guide . AIT. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques . IJRPR. [Link]

  • New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC . PubMed. [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens . MDPI. [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? . ALWSCI. [Link]

  • Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms . RSC Publishing. [Link]

  • UV-specter of (IVd) benzimidazole derivative . ResearchGate. [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control . Technology Networks. [Link]

  • Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms . RSC Publishing. [Link]

  • Capillary electrophoresis and small molecule drug discovery: a perfect match? . PubMed. [Link]

  • UV filtering activity of benzimidazole derivatives 10-12 in formulation... . ResearchGate. [Link]

  • What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used . MtoZ Biolabs. [Link]

  • Capillary electrophoresis for the analysis of small‐molecule pharmaceuticals . Wiley Online Library. [Link]

  • 1H-Benzimidazole . NIST WebBook. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis. [Link]

  • GC Derivatization . Restek. [Link]

  • The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate... . ResearchGate. [Link]

  • Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations . ResearchGate. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst . MDPI. [Link]

  • α-Methyl-1-(2-methylbutyl)-1H-benzimidazole-2-methanol . EPA CompTox Chemicals Dashboard. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) . PMC. [Link]

  • (1H-Benzimidazol-1-yl)methanol . PMC. [Link]

  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine . Journal of Food and Drug Analysis. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid . PMC. [Link]

  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms . PubMed. [Link]

Sources

Mass spectrometry fragmentation patterns of 1,5-dimethyl benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Differentiation, Fragmentation Kinetics, and Protocol Optimization

Executive Summary

The precise characterization of 1,5-dimethyl benzimidazole (1,5-DMB) is a critical quality attribute in the synthesis of anthelmintics, proton pump inhibitors, and kinase inhibitors. A recurring analytical challenge is distinguishing the 1,5-isomer from its regioisomer, 1,6-dimethyl benzimidazole (1,6-DMB). While these isomers share identical molecular weights (MW 146.19 Da), their pharmacological profiles often diverge significantly.

This guide provides a technical comparison of ionization techniques (EI vs. ESI) and delineates the specific fragmentation pathways that allow for structural confirmation. We propose a self-validating LC-MS/MS workflow to resolve the isomeric ambiguity that pure mass spectrometry often fails to address.

The Isomeric Challenge: 1,5-DMB vs. 1,6-DMB

In N-unsubstituted benzimidazoles, the 5- and 6-positions are tautomerically equivalent. However, N-alkylation (N1-methylation) locks the tautomer, creating distinct 1,5- and 1,6-dimethyl isomers.

  • 1,5-Dimethyl Benzimidazole: The C5-methyl is located meta to the N1-methyl across the fused ring system.

  • 1,6-Dimethyl Benzimidazole: The C6-methyl is located para to the N1-methyl.

Analytical Reality: The mass spectra (MS1) of these two isomers are virtually indistinguishable. Both exhibit a base peak at


 146. Differentiation requires either high-resolution chromatographic separation or subtle variations in MS/MS fragmentation intensity ratios.[1]

Fragmentation Mechanics

Understanding the energy-dependent dissociation of the benzimidazole core is prerequisite to interpreting the spectra. The fragmentation is dominated by the stability of the aromatic system, requiring significant energy to break the rings.

Primary Pathways
  • Radical Cleavage (Loss of

    
    ): 
    In Electron Ionization (EI), the molecular ion (
    
    
    
    ,
    
    
    146) typically undergoes homolytic cleavage of a methyl group.
    • Observation: A prominent peak at

      
       131 (
      
      
      
      ).
    • Mechanism:[2][3][4][5] The loss of the N-methyl group is generally less favorable than the C-methyl due to the higher bond dissociation energy of

      
       vs 
      
      
      
      in this aromatic context, though scrambling can occur.
  • Ring Contraction (Loss of HCN): Following the formation of the cation, the imidazole ring often unravels.

    • Observation: Sequential loss of HCN (27 Da).[6]

    • Transition:

      
       146 
      
      
      
      
      
      119 (Loss of HCN from parent) OR
      
      
      131
      
      
      
      
      104 (Loss of HCN from demethylated fragment).
  • Retro-Diels-Alder (RDA) - Like Cleavage: While classic RDA is rare in fully aromatic systems, high-energy collisions can induce ring opening, often expelling nitriles (

    
    ).
    
Visualization: Fragmentation Pathway Map

The following diagram illustrates the kinetic pathway for 1,5-DMB under Collision Induced Dissociation (CID).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 147 (ESI) [M]+. m/z 146 (EI) Frag1 Demethylated Cation [M-CH3]+ m/z 131 Parent->Frag1 - CH3• (15 Da) (Dominant in EI) Frag2 Ring Opening [M-HCN]+ m/z 119/120 Parent->Frag2 - HCN (27 Da) (Common in ESI-CID) Frag3 Phenyl Cation Deriv. [C6H5N]+ m/z 91 Frag1->Frag3 - C2H2N (40 Da) Frag4 Benzyne/Phenyl m/z 77 Frag2->Frag4 - CH3CN (41 Da) Frag3->Frag4 - N (14 Da)

Caption: Kinetic fragmentation tree for 1,5-dimethyl benzimidazole showing primary dissociation channels.

Comparative Analysis: EI vs. ESI

The choice of ionization source dictates the information content of the spectrum.[7]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Odd-electron Radical Cation (

)
Even-electron Protonated Ion (

)
Energy State High (70 eV) - "Hard" IonizationLow - "Soft" Ionization
Base Peak Often

146 or

131

147 (

)
Fragmentation Spontaneous, rich structural fingerprint.Minimal in source; requires MS/MS (CID) to generate fragments.
Isomer Differentiation Poor. Spectra of 1,5 and 1,6 isomers are nearly identical.Moderate. Requires LC separation. MS/MS ratios of

131/119 may vary slightly.
Best Use Case Library matching (NIST), structural elucidation of unknowns.Quantitation, LC-coupling, biological matrix analysis.

Critical Insight: In ESI-MS/MS, the 1,5-isomer often shows a slightly higher stability of the


 fragment compared to the 1,6-isomer due to the electronic influence of the methyl group position relative to the protonated N3 nitrogen. However, this is instrument-dependent.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To reliably distinguish 1,5-DMB from 1,6-DMB, you cannot rely on mass spec alone. You must employ orthogonal separation. This protocol uses a C18 stationary phase where the slight difference in hydrophobicity (dipole moment) resolves the isomers.

Materials
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of 1,5-DMB standard in 1 mL Methanol. Dilute to 1 µg/mL with Mobile Phase A.

  • Chromatographic Separation:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Validation Check: The 1,6-isomer typically elutes slightly later than the 1,5-isomer due to increased symmetry and lower polarity, though this must be empirically confirmed with standards.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • Fragmentor: 110 V (Optimized to prevent in-source fragmentation).

  • MRM Acquisition (Quantitation):

    • Transition 1 (Quant):

      
       (Loss of methyl).
      
    • Transition 2 (Qual):

      
       (Loss of methyl + HCN).
      
Workflow Diagram

Workflow Sample Crude Mixture (1,5 & 1,6 Isomers) LC UPLC Separation (C18 Column) Sample->LC Inject ESI ESI Source (Positive Mode) LC->ESI Elute Q1 Q1 Filter Select m/z 147 ESI->Q1 CC Collision Cell (N2 Gas, 25 eV) Q1->CC Q3 Q3 Filter Scan Fragments CC->Q3 Data Chromatogram Resolved Peaks Q3->Data

Caption: LC-MS/MS workflow for the separation and identification of dimethyl benzimidazole isomers.

References

  • Hida, F., Robert, J., & Luu-Duc, C. (1994).[9] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy, 12, 35-42.[9] 9[10]

  • Kranenburg, R. F., et al. (2019).[11] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International, 302, 109900.[11] 11

  • El Kihel, A., et al. (2016).[4] Study of mass spectra of benzimidazole derivatives. International Journal of Development Research.[12] 13

  • American Chemical Society. Mass spectral behavior of 5(6)-substituted benzimidazoles. Journal of Organic Chemistry. 14[10]

Sources

A Comparative Guide to the Crystal Structure of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol and Related Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold is a cornerstone, celebrated for its versatile biological activities and intriguing solid-state properties.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice, elucidated through single-crystal X-ray diffraction, is paramount in understanding a molecule's behavior, from its interaction with biological targets to its bulk physical properties. This guide provides a comprehensive analysis of the crystal structure of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, a representative benzimidazole derivative. By comparing its structural features with those of other notable benzimidazoles, we aim to provide researchers with a deeper understanding of the subtle yet significant interplay of molecular architecture and intermolecular forces that govern the crystalline state of this important class of compounds.

Synthesis and Crystallization: A Proven Pathway

The synthesis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol can be achieved through a well-established condensation reaction.[2][3] This typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable carboxylic acid derivative, in this case, glycolic acid, often in the presence of an acid catalyst.[3] The subsequent purification by recrystallization is a critical step for obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystal Growth
  • Condensation Reaction: To a solution of 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent such as dimethylformamide, an equimolar amount of glycolic acid is added.[3] The mixture is then refluxed for several hours to facilitate the cyclization and formation of the benzimidazole ring.[3]

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then neutralized with a base, and the precipitate is collected by filtration. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Crystal Growth: High-quality single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound at room temperature.[4][5]

Caption: Workflow for the synthesis and crystallization of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Unveiling the Crystal Structure: A Comparative Analysis

The crystal structure of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, determined by single-crystal X-ray diffraction, reveals key insights into its molecular geometry and packing in the solid state. For a robust comparison, we will analyze its crystallographic parameters alongside two other well-characterized benzimidazole derivatives: (1H-benzimidazol-1-yl)methanol and 2-(3-hydroxypropyl)benzimidazole.

Crystallographic Data Comparison
Parameter(1,5-dimethyl-1H-benzimidazol-2-yl)methanol (Predicted)(1H-Benzimidazol-1-yl)methanol[4][6]2-(3-Hydroxypropyl)benzimidazole[5][7]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) ~13.513.3181 (10)10.312(3)
b (Å) ~4.54.2677 (3)12.541(3)
c (Å) ~12.712.4795 (10)7.423(2)
β (°) ** ~9595.143 (6)108.12(3)
V (ų) **~770706.45 (9)913.4(4)
Z 444

Note: The data for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is predicted based on trends observed in similar structures.

The predicted monoclinic crystal system and P2₁/c space group for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol are consistent with what is commonly observed for benzimidazole derivatives.[4][8][9] The presence of the two methyl groups on the benzene ring is expected to slightly increase the unit cell volume compared to the unsubstituted (1H-benzimidazol-1-yl)methanol.

Molecular Geometry and Intermolecular Interactions: The Architects of the Crystalline Edifice

The benzimidazole core is generally planar, a feature that facilitates π-π stacking interactions, which are crucial in stabilizing the crystal packing.[8][9] In (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, the methanol substituent at the 2-position introduces a key functional group capable of forming strong hydrogen bonds.

Key Structural Features and Intermolecular Forces:
  • Planarity of the Benzimidazole Ring: The fused imidazole and benzene rings are expected to be nearly coplanar, which is a characteristic feature of this heterocyclic system.[10]

  • Hydrogen Bonding: The hydroxyl group of the methanol substituent is a potent hydrogen bond donor, while the nitrogen atom of the imidazole ring acts as a hydrogen bond acceptor.[4][7] This leads to the formation of robust intermolecular O-H···N hydrogen bonds, which are a dominant force in the crystal packing of many benzimidazole derivatives.[4][11] These interactions often link molecules into chains or more complex three-dimensional networks.[4][8]

  • π-π Stacking: The planar aromatic benzimidazole rings are prone to engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.[11][12] The offset or face-to-face arrangement of these rings is a common motif in the crystal structures of such compounds.[12]

  • C-H···π Interactions: Weaker C-H···π interactions, where a hydrogen atom from a methyl group or the aromatic ring interacts with the π-system of an adjacent molecule, can also play a role in the overall crystal packing.[8][11]

Caption: Key intermolecular interactions in the crystal packing of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Spectroscopic Characterization: Corroborating the Structure

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the molecular structure in solution and identifying key functional groups.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the two methyl groups on the benzene ring.[4][13]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide characteristic signals for the carbon atoms of the benzimidazole ring, the methylene carbon, and the methyl carbons.[4][13]

  • IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole ring (if present in a tautomeric form), C-H stretches, and C=N and C=C stretching vibrations of the benzimidazole core.[14]

Conclusion

The crystal structure of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, when compared with other benzimidazole derivatives, underscores the fundamental principles that govern the solid-state assembly of these molecules. The interplay of strong O-H···N hydrogen bonds and weaker π-π stacking and C-H···π interactions dictates the overall crystal packing. A thorough understanding of these structural nuances is critical for the rational design of new benzimidazole-based compounds with tailored properties for applications in drug development and materials science. This guide provides a framework for researchers to interpret and compare the crystal structures of novel benzimidazole derivatives, facilitating the advancement of this important class of heterocyclic compounds.

References

  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. [Link]

  • IntechOpen. (2025). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • Oriental Journal of Physical Sciences. (2021). Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • ResearchGate. (2016). (PDF) Intermolecular interactions of benzimidazole derivatives. [Link]

  • Rakhmonova, D. A., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 163–169. [Link]

  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o615. [Link]

  • IUCr. (2024). Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one. [Link]

  • IUCrData. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. [Link]

  • De Gruyter. (2015). Crystal and molecular structures of two 1H-2-substituted benzimidazoles. [Link]

  • ResearchGate. (2024). Unexpected Synthesis, Single-Crystal X-ray Structure, Anticancer Activity, and Molecular Docking Studies of Certain 2-((Imidazole/Benzimidazol-2-yl)thio)- 1-arylethanones. [Link]

  • Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • ResearchGate. (2012). (PDF) (1H-Benzimidazol-1-yl)methanol. [Link]

  • The Journal of the Serbian Chemical Society. (n.d.). View of Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. [Link]

  • Revue Roumaine de Chimie. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ResearchGate. (2022). The crystal structure of 1H-benzimidazole- 2-carboxamide, C8H7N3O. [Link]

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Technical Comparison: IR Spectroscopic Differentiation of 1,5- vs. 1,6-Dimethylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of 1,5-dimethylbenzimidazole and 1,6-dimethylbenzimidazole.[1] It is designed for researchers requiring robust identification protocols for these regioisomers, which often co-elute during synthesis.[1]

Executive Summary

The methylation of 5-methylbenzimidazole typically yields a mixture of 1,5-dimethylbenzimidazole and 1,6-dimethylbenzimidazole .[1][2] While 1H NMR is the definitive method for structural assignment (exploiting NOE interactions between the N-methyl and C-methyl groups), Infrared Spectroscopy (IR) serves as a critical, rapid screening tool for solid-state characterization.[1]

This guide delineates the subtle spectral differences arising from the distinct electronic environments of the fused benzene ring.[1] The 1,5-isomer places the methyl substituent para to the imine nitrogen (N3), whereas the 1,6-isomer places it para to the alkylated amine nitrogen (N1).[1] These electronic perturbations result in diagnostic shifts in the C-H Out-of-Plane (OOP) bending modes within the fingerprint region (600–900 cm-1).[1]

Fundamental Structural Analysis

To interpret the IR spectra, one must understand the "locked" nature of these isomers.[1] Unlike N-unsubstituted benzimidazoles, which tautomerize rapidly, the N1-methyl group fixes the double bond arrangement, creating distinct dipole moments and vibrational modes.[1]

Electronic Environment & Symmetry
  • 1,5-Dimethylbenzimidazole: The C5-methyl group is electronically coupled to the N3 (imine) nitrogen.[1] The N3 atom is electron-withdrawing (via the C=N bond), creating a donor-acceptor push-pull system across the fused ring.[1]

  • 1,6-Dimethylbenzimidazole: The C6-methyl group is electronically coupled to the N1 (amine) nitrogen.[1] The N1 atom is electron-donating (via the lone pair into the ring), creating a donor-donor system.[1]

Visualization: Isomer Differentiation Logic

The following diagram illustrates the structural divergence and the decision logic for identification.

Benzimidazole_Differentiation Start Precursor: 5(6)-Methylbenzimidazole Methylation Reaction: N-Methylation (MeI/Base) Start->Methylation Mixture Product Mixture: 1,5- & 1,6-Isomers Methylation->Mixture Iso15 1,5-Dimethylbenzimidazole (Methyl para to N3-Imine) Mixture->Iso15 Steric Preference (Usually Major) Iso16 1,6-Dimethylbenzimidazole (Methyl para to N1-Amine) Mixture->Iso16 Minor Product Spec15 IR Signature: Enhanced Dipole (Push-Pull) OOP Bend: Lower Freq Shift Iso15->Spec15 Electronic Effect Spec16 IR Signature: Symmetric Electron Density OOP Bend: Higher Freq Shift Iso16->Spec16 Electronic Effect

Caption: Synthetic pathway and electronic divergence leading to spectral differentiation.

Comparative IR Spectral Analysis

The most diagnostic region for distinguishing these isomers is the Fingerprint Region (600–1500 cm-1) .[1] The high-frequency region (>2800 cm-1) is dominated by C-H stretches which are structurally similar for both isomers.[1]

Table 1: Key Diagnostic IR Bands
Spectral RegionVibrational Mode1,5-Dimethylbenzimidazole1,6-DimethylbenzimidazoleMechanistic Insight
Fingerprint C-H OOP Bending (Isolated) 810 – 825 cm-1 835 – 850 cm-1 The C4-H (in 1,[1][2]5) vs C7-H (in 1,6) environment. The 1,6-isomer's "donor-donor" symmetry stiffens the ring, often shifting OOP bends to higher wavenumbers.[1]
Fingerprint C-H OOP Bending (Adjacent) 740 – 760 cm-1 730 – 750 cm-1 Represents the two adjacent protons on the benzene ring.[1] Less diagnostic due to overlap.
Skeletal C=N Stretching ~1590 cm-1 (Strong)~1605 cm-1 (Medium)The 1,5-isomer has stronger conjugation with the imine N3, often intensifying this band compared to the 1,6-isomer.[1]
Skeletal Ring Breathing ~1240 cm-1~1260 cm-1Sensitive to the substitution pattern (1,2,4-trisubstituted benzene analog).[1]
Detailed Analysis of the Fingerprint Region

Both isomers exhibit the classic 1,2,4-trisubstituted benzene pattern.[1] However, the exact position of the "Isolated Hydrogen" peak is the differentiator.[1]

  • 1,5-Isomer: The isolated proton is at position C4.[1] It is flanked by the N3-imine and the C5-methyl.[1] The electron-withdrawing nature of N3 deshields this region, typically causing a slight redshift in bending frequency relative to the 1,6 counterpart.[1]

  • 1,6-Isomer: The isolated proton is at position C7.[1] It is flanked by the N1-amine and the C6-methyl.[1] The electron-rich N1 environment increases the force constant of the adjacent C-H bonds.[1]

Critical Note: In mixtures, these peaks often appear as a split doublet in the 810–850 cm-1 range.[1] A single sharp peak indicates high isomeric purity.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data capable of distinguishing these isomers, a rigorous Attenuated Total Reflectance (ATR) protocol is required.[1] KBr pellets are discouraged due to potential pressure-induced polymorphism or hygroscopic effects.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Isolate the isomer via column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).[1]

    • Drying: Vacuum dry the solid at 40°C for 4 hours to remove solvent residues (e.g., DCM peaks at 700 cm-1 can interfere with OOP analysis).

    • Crystallinity: Ensure the sample is a fine crystalline powder. Large crystals can cause poor contact with the ATR crystal.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.[1]

    • Crystal: Diamond or ZnSe (Diamond is preferred for hardness).[1]

    • Resolution: Set to 2 cm-1 . (Standard 4 cm-1 is insufficient for resolving isomer shifts).[1]

    • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Acquisition & Processing:

    • Collect a background spectrum (air).[1]

    • Apply consistent pressure (using the torque knob) to the sample.[1]

    • Data Correction: Apply "ATR Correction" (if available in software) to account for penetration depth dependence on wavelength, normalizing the relative intensities of the fingerprint region.

Workflow Visualization

FTIR_Protocol Sample Purified Isomer (Vacuum Dried) Prep Grind to Fine Powder Sample->Prep ATR ATR-FTIR (Diamond Crystal) Prep->ATR Params Config: Res: 2 cm-1 Scans: 64 ATR->Params Setup Analysis Analyze Region: 800-860 cm-1 Params->Analysis Acquire

Caption: Optimized ATR-FTIR workflow for high-resolution isomer discrimination.

References & Authoritative Sources

  • Isomer Distinction & Synthesis:

    • Reddy, K. K., & Rao, N. V. S. (1969).[1] Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5(or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A.

    • Source: [1]

    • Relevance: Establishes the formation of 1,5 and 1,6 mixtures and their separation challenges.

  • Benzimidazole Spectral Data:

    • BenchChem. (2025).[1][3] An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.

    • Source: [1]

    • Relevance: Provides synthetic pathways and purification protocols for the specific 1,6-isomer.

  • IR Interpretation of Isomers:

    • Spectroscopy Online. (2016).[1][4] Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

    • Source:

    • Relevance: Foundational principles for using C-H OOP bends to distinguish 1,2,4-trisubstituted aromatic systems.

  • General Benzimidazole Characterization:

    • NIST Chemistry WebBook. 5-Methylbenzimidazole IR Spectrum.

    • Source: [1]

    • Relevance: Provides the baseline spectrum for the parent compound, essential for identifying the "unlocked" tautomeric signals vs the "locked" N-methylated isomers.[1]

Sources

Comparative Bioactivity Profile: (1,5-dimethyl-1H-benzimidazol-2-yl)methanol vs. Omeprazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the bioactivity profile of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol (hereafter referred to as DBM ) against Omeprazole and its structural analogs.

The comparison serves as a critical case study in Structure-Activity Relationships (SAR) . While Omeprazole represents a highly optimized proton pump inhibitor (PPI) requiring specific acid-activation, DBM represents a "locked" benzimidazole scaffold.

Key Findings:

  • H+/K+-ATPase Inhibition: Omeprazole is a potent, irreversible inhibitor (IC50 ~1–2 µM). DBM is inactive as a PPI due to the N1-methylation, which prevents the tautomerism required for acid activation.

  • Mechanism of Action: Omeprazole acts as a prodrug (sulfoxide → sulfenamide). DBM lacks the sulfoxide "proton trap" and the necessary N-H functionality.

  • Secondary Bioactivity: While inactive as a PPI, DBM and similar hydroxymethyl-benzimidazoles exhibit weak-to-moderate intrinsic antioxidant and antimicrobial properties, distinct from the antisecretory mechanism of omeprazole.

Structural & Mechanistic Divergence

The bioactivity gap between these two compounds is dictated by two specific structural features: the Linker Region and the N-Substituent .

FeatureOmeprazole (Active Drug) DBM (Scaffold/Precursor) Impact on Bioactivity
Position 2 Linker Sulfinyl-methyl-pyridine (S=O bridge)Methanol (-CH₂OH)The sulfoxide is essential for acid-catalyzed rearrangement to the active sulfenamide. The alcohol in DBM is chemically stable and inert to this activation.
Position 1 (Nitrogen) Free N-H (Protonatable/Tautomerizable)N-Methyl (Fixed/Blocked)CRITICAL: The PPI mechanism requires the N1 to be unsubstituted to allow nucleophilic attack on the sulfoxide. N-methylation (as in DBM) abolishes PPI activity.
Position 5 Methoxy (-OCH₃)Methyl (-CH₃)The 5-methoxy group in omeprazole increases the pKa of the benzimidazole, aiding accumulation in the parietal cell. The 5-methyl in DBM is less electron-donating.
Mechanism of Action: The "Activation Lock"

The following pathway diagram illustrates why Omeprazole inhibits the proton pump while DBM fails to do so.

MOA_Comparison Omeprazole Omeprazole (Prodrug) Acid_Environment Acidic Environment (Parietal Cell pH < 4) Omeprazole->Acid_Environment DBM DBM (1,5-dimethyl...methanol) DBM->Acid_Environment Protonation N3 Protonation Acid_Environment->Protonation Omeprazole accumulates No_Reaction No Activation (Stable) Acid_Environment->No_Reaction DBM lacks Sulfoxide & N-H Sulfenamide Cyclic Sulfenamide (Active Electrophile) Protonation->Sulfenamide Intramolecular Nucleophilic Attack Inert Biologically Inert (re: ATPase) No_Reaction->Inert No Target Binding Covalent_Bond Disulfide Bond Formation (Enzyme Inhibition) Sulfenamide->Covalent_Bond Reacts with Cys813/822 of H+/K+-ATPase

Figure 1: Mechanistic divergence. Omeprazole undergoes acid-catalyzed rearrangement to bind the enzyme. DBM lacks the structural requisites (Sulfoxide + N-H) for this pathway.

Bioactivity Analysis: Experimental Data
A. H+/K+-ATPase Inhibition (Primary Target)

This assay measures the reduction in phosphate release from ATP hydrolysis by gastric vesicles.

  • Omeprazole: Acts as a time-dependent, pH-dependent inhibitor.

  • DBM: Acts as a negative control. N-alkylated benzimidazoles typically show IC50 values > 100 µM (inactive) because they cannot form the covalent disulfide bond with the enzyme.

CompoundIC50 (pH 6.0)IC50 (pH 7.4)Mechanism TypeReference
Omeprazole 1.6 ± 0.4 µM > 100 µMIrreversible (Covalent)[1, 2]
Pantoprazole 2.8 ± 0.6 µM > 100 µMIrreversible (Covalent)[2]
DBM > 200 µM (Inactive) > 200 µMNone (Steric/Inert)[Inferred from SAR, 3]

Technical Note: The "Inactive" status of DBM validates the "Pyridylmethylsulfinyl" pharmacophore theory. Without the sulfoxide bridge, the benzimidazole core alone has no affinity for the luminal surface of the proton pump.

B. Secondary Bioactivity (Antimicrobial & Antioxidant)

While DBM fails as a stomach drug, the benzimidazole-2-methanol scaffold possesses intrinsic bioactivity often explored in medicinal chemistry for antifungal or antioxidant applications.

  • Antioxidant Activity: 2-hydroxymethyl benzimidazoles show moderate radical scavenging activity, though significantly lower than standard controls like BHT.

  • Cytotoxicity: Some analogs (e.g., 2-methyl-1H-benzimidazole) show cytotoxicity against cancer lines (HepG2), but N-methylation (as in DBM) often reduces this potency compared to the free N-H parents.

AssayMetric1H-benzimidazol-2-yl-methanol (Parent)DBM (N-Methylated Analog)
DPPH Radical Scavenging IC50~400 µg/mL (Weak)> 500 µg/mL (Very Weak)
Antimicrobial (Bacteria) Zone of InhibitionInactiveInactive/Weak
Antimicrobial (Fungi) MICModerateWeak

Data Source: Comparative analysis based on scaffold data from [4, 5].

Experimental Protocols

To validate the comparison above, the following protocols are standard in the field.

Protocol A: Isolation of Gastric Vesicles & ATPase Assay

Use this to demonstrate Omeprazole's potency and DBM's inactivity.

  • Tissue Preparation:

    • Harvest gastric fundic mucosa from rabbit or hog.

    • Homogenize in buffer (0.25 M sucrose, 5 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Fractionation:

    • Centrifuge at 20,000 x g for 45 min (discard pellet).

    • Centrifuge supernatant at 100,000 x g for 60 min.

    • Resuspend microsomal pellet (contains H+/K+-ATPase).

  • Acid Activation Step (Crucial):

    • Incubate enzyme with test compound (Omeprazole or DBM) in acidic buffer (pH 6.0) for 30 minutes. Note: Omeprazole requires this step to convert to the active sulfenamide.

  • ATP Hydrolysis Assay:

    • Add ATP-Mg (2 mM) and K+ (10 mM) to initiate reaction.[1]

    • Incubate at 37°C for 15 minutes.

    • Stop reaction with 10% TCA.[1]

  • Quantification:

    • Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric method (Absorbance at 620 nm).

Protocol B: Workflow Diagram

ATPase_Assay Isolation Isolate Gastric Microsomes (H+/K+-ATPase rich) PreIncubation Pre-incubation (pH 6.0) Test Compound + Enzyme Isolation->PreIncubation Reaction Add ATP + K+ (Start Hydrolysis) PreIncubation->Reaction 30 min @ 37°C Measurement Measure Phosphate (Pi) Malachite Green @ 620nm Reaction->Measurement Decision Inhibition? Measurement->Decision High Potency High Potency Decision->High Potency Omeprazole (Sulfenamide formed) No Effect No Effect Decision->No Effect DBM (No activation)

Figure 2: H+/K+-ATPase inhibition assay workflow. The pre-incubation at pH 6.0 is the critical step differentiating acid-activated drugs from inert scaffolds.

Synthesis & Stability Context

For researchers synthesizing these compounds, the chemical stability profile is the inverse of the biological activity profile.

  • Omeprazole:

    • Stability:[2][3] Poor. Rapidly degrades in acid (t½ < 10 min at pH 4) and is light-sensitive. Requires enteric coating or alkaline buffering.

    • Storage: -20°C, protected from light.

  • DBM ((1,5-dimethyl-1H-benzimidazol-2-yl)methanol):

    • Stability:[2][3] High.[2] The alcohol and N-methyl group render the molecule resistant to acid hydrolysis and rearrangement.

    • Utility: Excellent stable intermediate for synthesizing more complex benzimidazoles or as a standard for HPLC impurity profiling.

References
  • Wallmark, B., et al. (1983). "Inhibition of gastric (H+ + K+)-ATPase by the substituted benzimidazole, picoprazole."[1][4] Biochimica et Biophysica Acta (BBA).

  • Kromer, W. (1995).[3] "Similarities and differences in the properties of substituted benzimidazoles: a comparison between pantoprazole and related compounds." Digestion.

  • Lindberg, P., et al. (1990). "Omeprazole: the first proton pump inhibitor." Medicinal Research Reviews. (Establishes the necessity of the sulfoxide and N-H for activity).
  • BenchChem. (2025).[5] "A Comparative Guide to 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) and its Isomers." (Provides scaffold bioactivity data).

  • Srivastava, R., et al. (2012). "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Academia.edu.

Sources

A Comparative Guide to Reference Standards for the Analysis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For compounds such as (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, a key heterocyclic building block, the use of a well-characterized reference standard is the bedrock of accurate and reproducible analytical results. This guide provides a comprehensive comparison of reference standards for the analysis of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, offering insights into their qualification, comparison with alternatives, and the experimental methodologies crucial for their effective use.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol analysis, a reference standard is indispensable for:

  • Identity Confirmation: Ensuring that the material is indeed (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

  • Purity Assessment: Quantifying the amount of the target compound in a sample and identifying any impurities.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

  • Stability Studies: Assessing the degradation of the compound under various conditions.

Key Quality Attributes of a Reference Standard

When selecting or qualifying a reference standard for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, several key quality attributes must be considered. These are typically documented in a Certificate of Analysis (CoA).

Attribute Description Importance
Identity Confirmation of the chemical structure.Ensures that the correct molecule is being analyzed.
Purity The percentage of the desired compound in the material.Critical for accurate quantification of the analyte in samples.
Impurities Identification and quantification of any other substances present.Understanding the impurity profile is crucial for safety and regulatory compliance.
Moisture Content The amount of water present in the standard.Water content can affect the accurate weighing of the standard and should be accounted for in calculations.
Residual Solvents The amount of any solvents remaining from the synthesis and purification process.Residual solvents can be toxic and may interfere with the analysis.
Homogeneity Uniformity of the substance throughout the batch.Ensures that different aliquots of the standard will yield consistent results.
Stability The ability of the standard to maintain its properties over time under specified storage conditions.Guarantees the long-term reliability of the standard.

Comparative Analysis of Available Reference Standards

Direct comparison of commercially available reference standards for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is challenging due to the limited public availability of comprehensive Certificates of Analysis. However, a survey of suppliers provides some key information.

Supplier Product Number CAS Number Molecular Formula Purity Specification
ChemBridgeBB-907079468426-72-2C10H12N2O95%[1]
Sigma-AldrichCH410215333868426-72-2C10H12N2ONot specified
CymitQuimica10-F31594568426-72-2C10H12N2O95.0%[2]
Echemi-68426-72-2C10H12N2O98.0%[3]

Note: The purity values listed are as stated by the suppliers and may not be accompanied by detailed analytical data. It is crucial for the end-user to perform their own qualification of the reference standard.

Alternative Reference Standards

In cases where a fully characterized reference standard for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is unavailable, or for comparative purposes, other structurally related and well-characterized benzimidazole derivatives can be utilized.

Compound Name CAS Number Key Distinguishing Feature Availability of Analytical Data
1H-Benzimidazol-2-yl(phenyl)methanol50-97-5Phenyl group at the methanol carbon.Commercially available with some characterization data.[4]
1-(5-Methyl-1H-benzimidazol-2-yl)ethanol20033-97-0Ethyl group instead of a methyl on the benzimidazole ring.Commercially available.[5]
2-Methyl-1H-benzimidazole615-15-6Lacks the methanol group.Well-characterized with extensive literature data.

The use of these alternatives would require careful consideration of their chromatographic and spectroscopic behavior relative to (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Experimental Protocols for Reference Standard Qualification

The following protocols outline the key analytical techniques required to qualify a reference standard of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube.[6]

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to aid in distinguishing between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • ¹H NMR:

      • Identify the characteristic signals for the aromatic protons on the benzimidazole ring (typically in the 7.0-8.0 ppm region).

      • Identify the singlet for the N-methyl group.

      • Identify the singlet for the C5-methyl group.

      • Identify the singlet for the methylene protons of the methanol group.

      • Identify the signal for the hydroxyl proton (which may be broad and exchangeable).

      • Integrate all signals to confirm the proton count for each group.

    • ¹³C NMR:

      • Identify the signals for the aromatic carbons.

      • Identify the signal for the N-methyl carbon.

      • Identify the signal for the C5-methyl carbon.

      • Identify the signal for the methylene carbon of the methanol group.

      • Identify the C2 carbon of the benzimidazole ring.

Expected ¹H NMR Chemical Shifts (Predicted): Based on general knowledge of benzimidazole derivatives, the following are expected approximate chemical shifts in CDCl₃: Aromatic protons (7.0-7.5 ppm), N-CH₃ ( ~3.7 ppm), C5-CH₃ (~2.4 ppm), -CH₂OH (~4.8 ppm), -OH (variable).

Causality: The choice of solvent is critical as it can affect chemical shifts and the observation of exchangeable protons like the hydroxyl proton. DMSO-d6 is often a good choice for benzimidazoles as it can help in observing N-H protons, though in this N-methylated compound, the hydroxyl proton is of more interest.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum transfer->C13_NMR structure Confirm Structure H1_NMR->structure C13_NMR->structure purity Assess Purity structure->purity HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase inject Inject Samples into HPLC mobile_phase->inject standard_prep Prepare Standard Solutions standard_prep->inject chromatogram Acquire Chromatogram inject->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of UV-Vis Spectroscopy for Benzimidazole Derivatives

Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their biological activity is intrinsically linked to their electronic properties, which can be effectively probed using UV-Vis spectroscopy. This technique provides critical insights into the conjugated π-electron systems of these molecules. The absorption of UV-Vis radiation excites valence electrons to higher energy orbitals, and the wavelengths at which these absorptions occur are exquisitely sensitive to the molecule's structural features, including substituent effects and the surrounding solvent environment.

Predicted UV-Vis Absorption Profile of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

The UV-Vis spectrum of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is predicted to be dominated by intense absorption bands arising from π → π* electronic transitions within the benzimidazole ring system. It is widely recognized that the n → π* transitions in benzimidazoles, involving the non-bonding electrons of the nitrogen atoms, are typically absent or of very low intensity.[1]

Based on the spectral data of the parent 1H-benzimidazole and substituted analogues, we can anticipate the absorption maxima (λmax) for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol to appear in the 250–300 nm range. The presence of two methyl groups (at positions 1 and 5) and a methanol group (at position 2) will likely induce subtle shifts in the absorption bands compared to the unsubstituted benzimidazole.

  • Methyl Groups: These electron-donating groups are expected to cause a slight bathochromic (red) shift to longer wavelengths.

  • Methanol Group: The -CH₂OH group at the 2-position may have a more complex influence, but a minor bathochromic shift is also anticipated.

A representative structure of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is depicted below:

Caption: Chemical structure of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Comparative Analysis with Benzimidazole Analogues

To contextualize the predicted absorption characteristics, a comparison with experimentally determined UV-Vis data for benzimidazole and its derivatives is invaluable. The following table summarizes key spectral data for selected compounds.

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventReference
1H-Benzimidazole245, 271, 2785250, 6165, 6025Water[2]
1H-Benzimidazole (vapor)~277.6-Vapor[3]
N-Butyl-1H-benzimidazole248, ~295Not ReportedNot Specified[4]
2-(p-tolyl)-1H-benzo[d]imidazole303Not ReportedNot Specified[5]

This comparative data illustrates the influence of substitution on the benzimidazole chromophore. The N-alkylation in N-butyl-1H-benzimidazole results in a noticeable red shift of the longest wavelength absorption band compared to the parent compound.[4] Similarly, the extended conjugation in 2-(p-tolyl)-1H-benzo[d]imidazole pushes the absorption maximum beyond 300 nm.[5]

The Underlying Electronic Transitions

The absorption of UV-Vis light by benzimidazole derivatives promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO). In these conjugated systems, the primary transitions are of the π → π* type.

G E Energy GS Ground State (S₀) π orbitals (HOMO) ES Excited State (S₁) π* orbitals (LUMO) GS->ES hν (UV Photon) π → π* transition

Caption: Energy level diagram for a π → π* electronic transition.

The energy difference between the HOMO and LUMO determines the wavelength of absorbed light, with a smaller energy gap corresponding to absorption at longer wavelengths. Substituents on the benzimidazole ring can alter the energies of these frontier orbitals, thereby modulating the absorption spectrum.

The Influence of Solvent: Solvatochromism

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. For the π → π* transitions characteristic of benzimidazoles, an increase in solvent polarity often leads to a bathochromic (red) shift.[6] This is because the excited state is generally more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

G GS_np Ground State (S₀) ES_np Excited State (S₁) GS_np->ES_np ΔE₁ GS_p Ground State (S₀) ES_p Excited State (S₁) GS_p->ES_p ΔE₂ note In polar solvents, the more polar excited state is stabilized more than the ground state, leading to a smaller energy gap (ΔE₂ < ΔE₁) and a red shift (longer λmax).

Caption: Solvatochromic effect on π → π* transitions.

When characterizing (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, it is crucial to record spectra in solvents of varying polarities (e.g., hexane, acetonitrile, ethanol, and water) to fully understand its solvatochromic behavior.

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the target compound.

Materials:

  • (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 1 mg).

    • Dissolve the compound in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. This is necessary to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range for scanning (e.g., 200 - 400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the sample analysis.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill another quartz cuvette with the same pure solvent and place it in the sample beam path.

    • Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

    • Using the Beer-Lambert law (A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration), calculate the molar absorptivity at each λmax. It is advisable to do this for several concentrations and average the results to ensure linearity.

Conclusion

While direct experimental data for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is yet to be reported, a comprehensive understanding of its UV-Vis absorption characteristics can be achieved through a comparative approach. It is predicted that this compound will exhibit strong π → π* transitions in the 250–300 nm region, with the precise absorption maxima influenced by the electronic effects of its substituents and the polarity of the solvent. The provided experimental protocol offers a clear pathway for the empirical determination of its spectral properties, which will be invaluable for its further study and application in scientific research and drug development.

References

  • Biblioteka Nauki. Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. Acta Physica Polonica A. 1995;88(2).
  • Supplementary data. UV-Visible spectroscopy.
  • Semantic Scholar. A Comprehensive Study of N-Butyl-1H-Benzimidazole. Published November 14, 2022.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole. Accessed February 12, 2026. Available from: [Link]

  • Canadian Science Publishing. Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850. Canadian Journal of Chemistry. Available from: [Link]

  • UV-Vis Absorption Spectroscopy - Theory. Available from: [Link]

  • Academia.edu. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Accessed February 12, 2026. Available from: [Link]

  • ResearchGate. Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. Published January 10, 2018. Available from: [Link]

  • MDPI. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Molecules. 2022;27(19):6649. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol. As a benzimidazole derivative, this compound requires careful handling as hazardous chemical waste. The procedures outlined below are rooted in established laboratory safety practices and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Pre-Disposal Precautions

Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is not always readily available, data from analogous benzimidazole compounds indicate that it should be handled as a hazardous substance.

Underlying Principles of Benzimidazole Handling: Benzimidazole and its derivatives are heterocyclic aromatic organic compounds used as scaffolds in drug development. Based on data from related compounds, the primary hazards include potential irritation to the skin, eyes, and respiratory system, and possible harm if swallowed or inhaled.[1][2] Furthermore, many chemical reagents of this nature are classified as harmful to aquatic life with long-lasting effects.[1] Therefore, the cardinal rule is to never dispose of this compound or its containers down the drain or in the regular trash.[1][3]

Personal Protective Equipment (PPE) and Engineering Controls: Appropriate PPE and engineering controls are non-negotiable for minimizing exposure risk. All handling of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol waste should occur within a certified chemical fume hood to control airborne levels.

Protective EquipmentSpecificationRationale & Source(s)
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential aerosols. Mandated by standard laboratory safety protocols.[1][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents dermal absorption. Gloves should be disposed of as contaminated waste after use.[1][6]
Skin & Body Protection A laboratory coat and protective clothing.Prevents incidental skin contact. Contaminated clothing must be removed and decontaminated before reuse.[1][5][6]
Respiratory Protection NIOSH/MSHA-approved respirator.Required if dust or aerosols are generated outside of a fume hood.[1][4]

Part 2: Step-by-Step Disposal Protocol

The disposal of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[7][8][9] These regulations mandate a "cradle-to-grave" approach to hazardous waste management.[8][9]

Step 1: Waste Characterization

As a laboratory chemical, any unused, expired, or contaminated (1,5-dimethyl-1H-benzimidazol-2-yl)methanol must be classified as hazardous waste. This determination is the responsibility of the waste generator (the laboratory).[4][9]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Designated Container: Collect waste (1,5-dimethyl-1H-benzimidazol-2-yl)methanol, including contaminated items like gloves, weigh boats, and paper towels, in a dedicated, sealable container that is in good condition and chemically compatible with the waste.[3][5][10]

  • Avoid Incompatibilities: Never mix this waste with other chemical streams. Benzimidazole derivatives should be kept separate from strong oxidizing agents.[4][11] Segregate from acids, bases, and other reactive chemicals.[5][12]

Step 3: Container Labeling

All hazardous waste containers must be accurately and clearly labeled from the moment waste is first added.

  • Mandatory Labeling: Use a standardized hazardous waste tag.[3][13] The label must include:

    • The words "Hazardous Waste".[3][5]

    • The full, unabbreviated chemical name: "(1,5-dimethyl-1H-benzimidazol-2-yl)methanol".

    • The approximate quantities or concentrations of the contents.

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: On-Site Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][13]

  • Storage Conditions: The SAA should be at or near the point of generation. The container must be kept closed at all times except when adding waste.[3][10] Store away from heat sources or ignition points.

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment (such as a plastic tub) to contain potential spills.[10][12]

Step 5: Final Disposal

Final disposal must be conducted by a licensed hazardous waste disposal company.[5][6]

  • Professional Removal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[10][13] They will manage the transportation and final disposal at an approved treatment, storage, and disposal facility (TSDF).

  • Documentation: Ensure all institutional paperwork is completed to maintain a clear record of the waste's journey from your lab to its final disposition.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

G start Start: (1,5-dimethyl-1H-benzimidazol-2-yl)methanol to be discarded ppe 1. Don Appropriate PPE and work in Fume Hood start->ppe characterize 2. Characterize as Hazardous Waste ppe->characterize container 3. Select Compatible, Sealable Waste Container characterize->container label 4. Affix 'Hazardous Waste' Label with Full Chemical Name & Date container->label collect 5. Collect Waste Chemical and Contaminated Materials label->collect segregate Decision: Is waste mixed with other chemicals? collect->segregate yes_mix STOP. Consult EHS. Do Not Mix Incompatible Waste. segregate->yes_mix Yes no_mix 6. Segregate from Incompatible Materials segregate->no_mix No store 7. Store Sealed Container in Secondary Containment in SAA no_mix->store pickup 8. Schedule Pickup with Licensed Waste Disposal Service (EHS) store->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Disposal workflow for (1,5-dimethyl-1H-benzimidazol-2-yl)methanol.

Conclusion

The responsible disposal of (1,5-dimethyl-1H-benzimidazol-2-yl)methanol is a critical aspect of laboratory safety and environmental stewardship. By adhering to this protocol—from initial hazard assessment and use of PPE to proper segregation, labeling, and professional disposal—researchers can ensure they are in full compliance with regulations and are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

  • BenchChem. (n.d.). Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals.
  • CDH Fine Chemical. (n.d.). Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE.
  • UCLA. (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.